molecular formula C9H13ClNO3P B591527 2-Aminoindan-2-phosphonic acid hydrochloride

2-Aminoindan-2-phosphonic acid hydrochloride

Katalognummer: B591527
Molekulargewicht: 249.63 g/mol
InChI-Schlüssel: VZZDWKUDNIOOBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Aminoindan-2-phosphonic acid hydrochloride is a useful research compound. Its molecular formula is C9H13ClNO3P and its molecular weight is 249.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminoindan-2-phosphonic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminoindan-2-phosphonic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2-amino-1,3-dihydroinden-2-yl)phosphonic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO3P.ClH/c10-9(14(11,12)13)5-7-3-1-2-4-8(7)6-9;/h1-4H,5-6,10H2,(H2,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZDWKUDNIOOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(N)P(=O)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Inhibition of Phenylalanine Ammonia-Lyase (PAL) with 2-Aminoindan-2-phosphonic Acid (AIP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24) is the gateway enzyme of the general phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. While various inhibitors exist, 2-Aminoindan-2-phosphonic acid (AIP) stands out as a highly potent, competitive, and slow-binding inhibitor. Its structural rigidity and phosphonic acid moiety allow it to mimic the transition state of the deamination reaction with nanomolar affinity (


).

This guide provides a rigorous technical analysis of AIP, detailing its kinetic mechanism, structural basis for potency, and a self-validating protocol for its application in metabolic engineering and enzymatic assays.

Structural Biology and Mechanistic Insight

The Structural Mimicry

The potency of AIP stems from its ability to act as a transition-state analogue . The enzymatic deamination of phenylalanine involves a carbanion-like transition state.

  • Conformational Constraint: The indane ring of AIP locks the side chain in a specific conformation that overlaps with the planar transition state of phenylalanine, reducing the entropic penalty of binding.

  • Phosphonic Acid Moiety: Unlike the carboxylate group of phenylalanine, the phosphonic acid group (

    
    ) presents a tetrahedral geometry that mimics the transition state geometry more effectively than planar carboxylates.
    
Slow-Binding Inhibition Mechanism

Unlike simple competitive inhibitors that establish rapid equilibrium, AIP exhibits slow-binding kinetics . The formation of the Enzyme-Inhibitor (E-I) complex occurs in a time-dependent manner, often involving a conformational change in the enzyme after the initial collision.

Kinetic Pathway:



Where


 represents the tightened, high-affinity complex. For AIP, the isomerization to 

is the critical step that confers high potency.
Pathway Visualization

The following diagram illustrates the competitive blockade of the phenylpropanoid pathway by AIP.

PAL_Pathway Phe L-Phenylalanine PAL PAL Enzyme (Active Site) Phe->PAL Binding TransState Transition State (Carbanion) PAL->TransState Deamination Blocked Inhibition Complex (E-I*) PAL->Blocked Slow-Binding Isomerization Cinnamate trans-Cinnamic Acid TransState->Cinnamate Ammonia NH3 TransState->Ammonia AIP AIP (Inhibitor) AIP->PAL Competitive Binding

Figure 1: Mechanism of Action. AIP competes with Phenylalanine for the PAL active site, forming a stable, slow-dissociating complex that halts downstream phenylpropanoid synthesis.

Kinetic Characterization

To use AIP effectively, one must understand its kinetic constants. The values below represent high-purity AIP against Parsley PAL-1, a standard reference model.

Comparative Kinetic Data
ParameterValueUnitSignificance
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Equilibrium Constant)

nM Indicates extremely high affinity (approx. 1000x stronger than many substrate analogs).

(Association Rate)


Relatively slow association, confirming the "slow-binding" classification.[1][2]

(Dissociation Rate)


Very slow dissociation, implying the inhibitor stays bound for minutes to hours.
Mode of Inhibition CompetitiveN/A

remains constant; apparent

increases.

Data Source: Appert et al. (2003) and Zoń & Amrhein (1992).

Validated Experimental Protocols

Protocol Design Philosophy

Because AIP is a slow-binding inhibitor, standard steady-state assays initiated by adding enzyme to a mixture of substrate and inhibitor will yield incorrect


 values  (often underestimating potency). The protocol below incorporates a pre-incubation step  to allow the 

equilibrium to establish.
Reagents and Buffer Preparation
  • Assay Buffer: 100 mM Tris-HCl, pH 8.8. (PAL pH optimum is typically alkaline).

  • Substrate Stock: 50 mM L-Phenylalanine in Assay Buffer.

  • AIP Stock: 1 mM AIP in water (store at -20°C). Dilute serially for assay.

  • Stop Solution: 6 M HCl.

Spectrophotometric Inhibition Assay (Step-by-Step)
  • Enzyme Pre-Incubation (Critical Step):

    • In a UV-transparent microplate or quartz cuvette, mix:

      • 
         PAL Enzyme preparation.
        
      • 
         AIP solution (varying concentrations: 0, 1, 5, 10, 50, 100 nM).
        
      • 
         Assay Buffer.
        
    • Incubate at 30°C for 20 minutes . This allows the slow-binding equilibrium (

      
      ) to occur.
      
  • Reaction Initiation:

    • Add

      
       of L-Phenylalanine substrate (final concentration saturating, e.g., 10 mM).
      
    • Total volume:

      
      .
      
  • Measurement:

    • Monitor Absorbance at 290 nm (

      
      ) continuously for 30 minutes.
      
    • Note: Cinnamic acid absorbs strongly at 290 nm (

      
      ).
      
  • Data Analysis (Dixon Plot):

    • Calculate the initial velocity (

      
      ) from the linear portion of the absorbance curve.
      
    • Plot

      
       (y-axis) vs. [AIP] (x-axis).
      
    • For competitive inhibition, the intersection of lines from different substrate concentrations yields

      
      .
      
Experimental Workflow Diagram

Assay_Workflow Prep Reagent Prep (Tris-HCl pH 8.8, L-Phe, AIP) PreInc Pre-Incubation (Enzyme + AIP, 20 min @ 30°C) Prep->PreInc Critical Step Initiate Initiate Reaction (Add L-Phe Substrate) PreInc->Initiate Equilibrium Reached Monitor Monitor A290 (Formation of Cinnamate) Initiate->Monitor Kinetic Read Analyze Data Analysis (Dixon Plot / Non-linear Regression) Monitor->Analyze Calculate Ki

Figure 2: Validated Assay Workflow. The pre-incubation step is mandatory for accurate characterization of slow-binding inhibitors like AIP.

Applications in Metabolic Engineering

AIP is not merely a kinetic curiosity; it is a precision tool for dissecting plant metabolism.

  • Metabolic Flux Analysis: By titrating AIP into plant cell cultures, researchers can block the entry point to the phenylpropanoid pathway. This allows for the determination of the turnover rates of downstream metabolites (lignins, flavonoids, anthocyanins).

  • Chemical Knockout: AIP serves as a chemical alternative to genetic knockouts (PAL-RNAi). It allows for temporal control of inhibition, which is impossible with constitutive genetic knockdowns.

  • Structural Studies: Because AIP locks the enzyme in a specific conformation, co-crystallization of PAL with AIP has been instrumental in mapping the active site architecture and the "lid" loop dynamics that control substrate access.

References

  • Zoń, J., & Amrhein, N. (1992).[1] 2-Aminoindan-2-phosphonic acid is a potent inhibitor of phenylalanine ammonia-lyase.[2][3][4][5] Liebigs Annalen der Chemie, 1992(6), 625-628.

  • Appert, C., Zoń, J., & Amrhein, N. (2003).[1][2] Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.[2] Phytochemistry, 62(3), 415-422.[2]

  • Miziak, P., et al. (2007).[3] Inhibitors of phenylalanine ammonia-lyase: substituted derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid.[3] Phytochemistry, 68(4), 407-415.[3]

  • Cheng, X., et al. (2005). Effects of 2-aminoindan-2-phosphonic acid on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola. Plant Cell Reports.

Sources

Technical Whitepaper: Structural and Functional Homology of 2-Aminoindan-2-phosphonic Acid (AIP) to Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminoindan-2-phosphonic acid (AIP) is a conformationally constrained, transition-state analog of phenylalanine (Phe).[1][2] While it shares the fundamental aromatic pharmacophore of phenylalanine, it differs critically in two domains:

  • Conformational Locking: The ethylamine side chain of phenylalanine is cyclized into an indan ring, restricting rotation around the

    
     and 
    
    
    
    torsion angles.
  • Bioisosteric Substitution: The planar carboxylate group (-COOH) is replaced by a tetrahedral phosphonic acid group (-PO

    
    H
    
    
    
    ).

This guide validates AIP not merely as a structural mimic, but as a potent slow-binding inhibitor (


 nM) of Phenylalanine Ammonia Lyase (PAL). Unlike its carboxylic counterpart (2-aminoindan-2-carboxylic acid), which acts as a substrate, the phosphonic acid moiety of AIP mimics the tetrahedral transition state of the deamination reaction, trapping the enzyme in a non-productive complex.

Part 1: Structural Analysis & Homology

To understand the utility of AIP, one must analyze its superposition with Phenylalanine. In drug design, the "indan" scaffold is frequently used to lock the bioactive conformation of phenylethylamines.

Structural Superposition
  • Phenylalanine: Flexible side chain. The phenyl ring can rotate freely.

  • AIP: The

    
    -carbon and the 
    
    
    
    -carbon (benzyl) are bridged by a methylene group to form the 5-membered ring of the indan system. This locks the phenyl ring in a specific orientation relative to the amine and acid groups.
The Phosphonate Bioisostere

The substitution of carboxylic acid with phosphonic acid is the functional driver of AIP's activity.

  • Geometry: Carboxylates are planar (

    
    ). Phosphonates are tetrahedral (
    
    
    
    ).
  • Mechanism: The enzymatic deamination of phenylalanine by PAL proceeds through a transition state involving a tetrahedral intermediate. AIP mimics this geometry, acting as a "transition state analogue."

Visualization of Structural Relationships

StructuralHomology Phe L-Phenylalanine (Flexible Substrate) Constraint Conformational Constraint (Indan Ring Formation) Phe->Constraint PAL_Sub PAL Substrate (Turnover) Phe->PAL_Sub Natural Ligand IndanCarb 2-Aminoindan-2-carboxylic acid (Constrained Substrate) Bioisostere Bioisosteric Replacement (-COOH → -PO3H2) IndanCarb->Bioisostere IndanCarb->PAL_Sub Accepted by Enzyme AIP 2-Aminoindan-2-phosphonic acid (AIP) (Transition State Analog) PAL_Inhib PAL Inhibitor (Ki = 7 nM) AIP->PAL_Inhib Blocks Active Site Constraint->IndanCarb Locks Side Chain Bioisostere->AIP Mimics Transition State

Figure 1: Structural evolution from Phenylalanine to AIP. Note that the carboxylic indan analog remains a substrate, whereas the phosphonic modification confers inhibitory activity.

Part 2: Biological Mechanism (The "Why")

The primary application of AIP is the inhibition of Phenylalanine Ammonia Lyase (PAL) , the gateway enzyme of the phenylpropanoid pathway.

The Kinetic Trap

AIP does not follow simple competitive inhibition kinetics. It exhibits slow-binding inhibition , a hallmark of high-affinity transition-state analogs.

  • Step 1 (Rapid Equilibrium): Formation of the initial Enzyme-Inhibitor complex (

    
    ).
    
  • Step 2 (Isomerization): A slow conformational change to a tightly bound complex (

    
    ).
    

Kinetic Constants (Parsley PAL-1):

Parameter Value Significance

|


 (Equilibrium)  | 

nM | Extremely potent (Nano-molar range).[1] | |

(Association)
|

| Slow onset of inhibition.[1][2] | |

(Dissociation)
|

| Very slow release (residence time > 1.5 hours). |
Mechanism Diagram

PAL_Inhibition E Enzyme (PAL) ES E-S Complex (Michaelis) E->ES + S EI E-I Complex (Initial Binding) E->EI + AIP S Phenylalanine I AIP (Inhibitor) ES->E k-1 Product Cinnamic Acid + NH3 ES->Product kcat EI->E Fast EI_star E-I* Complex (Tightly Bound) EI->EI_star Slow Isomerization (Transition State Mimicry) EI_star->EI Very Slow (k_off)

Figure 2: Kinetic pathway showing the "Slow-Binding" mechanism. The formation of the EI complex is the critical step distinguishing AIP from standard competitive inhibitors.*

Part 3: Synthetic Protocol

For researchers requiring AIP for transport studies or enzyme assays, the synthesis is typically achieved via the addition of phosphite to a ketone precursor (2-indanone).

Protocol: Modified Kabachnik-Fields Synthesis

Objective: Synthesis of diethyl (2-aminoindan-2-yl)phosphonate followed by hydrolysis to AIP.

Reagents:

  • 2-Indanone (CAS: 615-13-4)

  • Diethyl phosphite

  • Ammonium Acetate

  • TMSBr (Bromotrimethylsilane) for deprotection

Step-by-Step Workflow:

  • Condensation (Formation of

    
    -aminophosphonate): 
    
    • Dissolve 2-indanone (10 mmol) in dry toluene.

    • Add Ammonium Acetate (12 mmol) and Diethyl phosphite (12 mmol).

    • Reflux the mixture using a Dean-Stark trap to remove water. This drives the formation of the imine intermediate and subsequent phosphite addition.

    • Reaction Time: 12–24 hours. Monitor via TLC (SiO2, EtOAc/Hexane).

    • Workup: Evaporate solvent.[3] Redissolve in DCM, wash with NaHCO

      
      , dry over MgSO
      
      
      
      , and concentrate. Purify via flash chromatography to obtain the diethyl ester.
  • Hydrolysis (Ester Cleavage):

    • Dissolve the diethyl ester intermediate in anhydrous DCM.

    • Add TMSBr (4 equivalents) dropwise at 0°C under Argon.

    • Allow to warm to room temperature and stir for 24 hours. (TMSBr silylates the phosphonate esters).

    • Quench by adding MeOH (excess) and stir for 1 hour.

    • Concentrate in vacuo.

  • Purification:

    • The crude residue is often a hydrobromide salt.

    • Dissolve in minimum water/ethanol. Add propylene oxide (as an acid scavenger) to precipitate the zwitterionic free acid.

    • Recrystallize from water/ethanol.

Validation Checkpoint:

  • 
    P NMR:  Expect a signal around 14–18 ppm (decoupled).
    
  • Melting Point: AIP typically decomposes >250°C without melting.

Part 4: Experimental Validation (PAL Inhibition Assay)

To confirm AIP activity in your specific biological system, use the following spectrophotometric assay.

Principle: PAL converts L-Phenylalanine to trans-cinnamic acid.[4] The reaction is monitored by the increase in absorbance at 290 nm (absorption max of cinnamic acid).

Assay Protocol
  • Buffer Preparation:

    • 100 mM Tris-HCl buffer, pH 8.8.

    • Note: High pH is required for optimal PAL activity.

  • Substrate Solution:

    • L-Phenylalanine (10 mM stock in buffer).

  • Inhibitor Preparation:

    • Dissolve AIP in buffer. Prepare serial dilutions (1 nM to 1000 nM).

  • Reaction Setup (96-well UV plate or Quartz Cuvette):

    • Blank: Buffer + Enzyme (No Substrate).

    • Control: Buffer + Enzyme + Phe (1 mM).

    • Test: Buffer + Enzyme + Phe (1 mM) + AIP (Variable).

  • Measurement:

    • Pre-incubate Enzyme and AIP for 10 minutes (Critical for slow-binding inhibitors).

    • Initiate reaction by adding Phenylalanine.[4]

    • Monitor

      
       continuously for 20 minutes at 30°C.
      
  • Data Analysis:

    • Calculate initial velocities (

      
      ).
      
    • Plot

      
       vs. [AIP] to determine 
      
      
      
      .
    • For

      
       determination, use the Morrison equation for tight-binding inhibitors, as standard Michaelis-Menten approximations may fail if 
      
      
      
      .

References

  • Zoń, J., & Amrhein, N. (1992). Inhibitors of phenylalanine ammonia-lyase: 2-aminoindan-2-phosphonic acid and related compounds.[1][2][5][6][7][8][9] Liebigs Annalen der Chemie, 1992(6), 625-628. Link

  • Lewandowska, M., et al. (2025). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.[1][2] (Referenced via PubMed/ResearchGate contexts).

  • Appert, C., et al. (2003). Structural and catalytic properties of the four phenylalanine ammonia-lyase isoenzymes from parsley (Petroselinum crispum). European Journal of Biochemistry, 270(20), 4113-4122. Link

  • Kafarski, P., & Lejczak, B. (1991). Aminophosphonic acids of potential medical importance. Current Medicinal Chemistry.

Sources

Physicochemical properties of 2-Aminoindan-2-phosphonic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and biological context of 2-Aminoindan-2-phosphonic acid hydrochloride (AIP·HCl) .

Content Type: Technical Whitepaper Subject: 2-Aminoindan-2-phosphonic acid hydrochloride (AIP·HCl) CAS (Parent Acid): 141120-17-4 Primary Application: Competitive Phenylalanine Ammonia-Lyase (PAL) Inhibitor; Conformationally Restricted Phenylalanine Bioisostere.

Executive Summary

2-Aminoindan-2-phosphonic acid (AIP) is a rigid, bicyclic analogue of phenylalanine where the carboxylic acid moiety is replaced by a phosphonic acid group. This substitution creates a "transition state mimic" that potently inhibits Phenylalanine Ammonia-Lyase (PAL), the gateway enzyme of the phenylpropanoid pathway.

For drug development professionals, AIP represents a critical scaffold for studying conformational restriction in amino acid bioisosteres. Its unique property lies in the equilibrium between its axial and equatorial conformers—a dynamic that dictates its biological activity. The hydrochloride salt form is utilized to overcome the poor aqueous solubility of the zwitterionic free acid.

Chemical Identity & Structure

ParameterDetail
IUPAC Name (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride
Common Name AIP; 2-Aminoindan-2-phosphonic acid
CAS Number 141120-17-4 (Free Acid); Salt forms vary by supplier
Molecular Formula C₉H₁₂NO₃P[1][2][3][4][5][6] · HCl
Molecular Weight 213.17 g/mol (Free Acid) + 36.46 (HCl) ≈ 249.63 g/mol
SMILES NC1(CC2=CC=CC=C2C1)P(O)(O)=O.Cl
Core Scaffold Indane (Benzocyclopentene)
Structural Features

AIP features a quaternary carbon at position 2 of the indane ring. This rigidity locks the amino and phosphonic acid groups into specific spatial orientations relative to the phenyl ring, unlike the flexible alkyl chain of phenylalanine.

Graphviz Diagram: Chemical Structure & Features

AIP_Structure Indane Indane Scaffold (Lipophilic Core) C2 C2 Quaternary Center (Rigid Node) Indane->C2 Restricts Rotation Amino Amino Group (-NH2) (H-Bond Donor) C2->Amino Axial/Equatorial Phospho Phosphonic Acid (-PO3H2) (Bioisostere of -COOH) C2->Phospho Axial/Equatorial

Caption: Structural deconstruction of AIP showing the rigid indane core and the functional groups at the C2 quaternary center.

Physicochemical Properties[1][8]

The transition from the free acid to the hydrochloride salt drastically alters solubility and handling.

Solubility & Lipophilicity
  • Free Acid: Poorly soluble in water (~4 mM at 25°C) due to strong intermolecular zwitterionic lattice energy.

  • Hydrochloride Salt: Highly soluble in water (>100 mM). The protonation of the amine disrupts the zwitterionic crystal lattice, facilitating hydration.

  • LogP (Predicted): -2.8 (Hydrophilic). Despite the lipophilic indane ring, the highly polar phosphonic acid group dominates the partition coefficient.

  • LogD (pH 7.4): ~ -4.0 (Exists as dianion).

Acid-Base Profile (pKa)

As an


-aminophosphonic acid, AIP exhibits three ionization events. The phosphonic acid group is more acidic than the carboxylic acid of phenylalanine.
Ionization GroupApproximate pKaSpecies Predominance at pH 7.4
Phosphonate (pK₁) 1.8 – 2.1Mono-anion (-PO₃H⁻)
Phosphonate (pK₂) 5.6 – 6.0Di-anion (-PO₃²⁻)
Amine (pK₃) 10.2 – 10.5Protonated Cation (-NH₃⁺)

Implication: At physiological pH (7.4), AIP exists primarily as a mono-anion or di-anion , unlike phenylalanine which is a zwitterion. This charge state prevents passive diffusion across the Blood-Brain Barrier (BBB), necessitating active transport mechanisms if CNS targeting is desired.

Conformational Polymorphism

AIP exists in dynamic equilibrium between two chair-like conformers of the cyclopentene ring:

  • Equatorial Conformer (EC): Phosphonic acid is equatorial; Amine is axial.[7] Thermodynamically favored.

  • Axial Conformer (AC): Phosphonic acid is axial; Amine is equatorial. Biologically active.[5]

Research indicates that while the EC is dominant in solution, the AC is the species that binds to Phenylalanine Ammonia-Lyase (PAL) . The enzyme forces the molecule into the higher-energy axial conformation to mimic the transition state of phenylalanine deamination.

Synthesis & Purity

The synthesis of AIP·HCl typically utilizes a modified Kabachnik-Fields reaction , converting 2-indanone into the


-aminophosphonate.
Synthetic Workflow[10][11][12]
  • Condensation: 2-Indanone reacts with diethyl phosphite and ammonium acetate (or benzylamine).

  • Esterification: Formation of the diethyl (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonate intermediate.

  • Hydrolysis: Acidic hydrolysis (conc. HCl) cleaves the ethyl esters and yields the hydrochloride salt directly.

Graphviz Diagram: Synthetic Pathway

Synthesis Indanone 2-Indanone Inter Diethyl aminophosphonate ester Indanone->Inter Kabachnik-Fields (Heat, Solvent) Reagents Diethyl phosphite + NH4OAc Reagents->Inter AIP_HCl AIP Hydrochloride (Crystalline Solid) Inter->AIP_HCl Hydrolysis (Conc. HCl) Reflux

Caption: Two-step synthesis of AIP·HCl via the Kabachnik-Fields reaction followed by acid hydrolysis.

Purity Specifications (HPLC/NMR)
  • HPLC Purity: >97% is required for biological assays to rule out inhibition by synthetic byproducts.

  • Impurity Profile: Common impurities include the mono-ethyl ester (incomplete hydrolysis) and residual ammonium salts.

Analytical Characterization

To validate the identity of AIP·HCl, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR)[2][9]
  • ³¹P NMR (Critical): A single peak around 15–20 ppm (relative to H₃PO₄). The absence of multiple peaks confirms the purity of the phosphonic acid group (no esters or inorganic phosphate).

  • ¹H NMR (D₂O):

    • Aromatic Region: Multiplet at 7.1–7.4 ppm (4H, Indane ring).

    • Aliphatic Region: Two doublets (or AB system) around 3.2–3.6 ppm corresponding to the CH₂ protons of the cyclopentene ring. The diastereotopic nature of these protons confirms the rigid ring structure.

Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H): m/z 214.1

  • Negative Mode (M-H): m/z 212.1

  • Fragmentation: Loss of H₃PO₃ (82 Da) is a characteristic fragmentation pathway for aminophosphonic acids.

Biological Relevance & Mechanism[4]

Mechanism of Action: PAL Inhibition

Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

  • Substrate: L-Phenylalanine.

  • Inhibitor: AIP mimics the tetrahedral transition state of the reaction.

  • Binding: The phosphonic acid group coordinates with the active site metal/residues more strongly than the carboxylate of phenylalanine, while the indane ring occupies the hydrophobic pocket usually reserved for the phenyl ring.

Experimental Protocol: PAL Inhibition Assay
  • Objective: Determine IC₅₀ of AIP against PAL.

  • System: Extracted PAL enzyme (e.g., from Rhodotorula glutinis or plant tissue).

  • Substrate: L-Phenylalanine (10 mM).

  • Buffer: Borate buffer, pH 8.8 (PAL optimum).

  • Detection: Spectrophotometric monitoring of trans-cinnamic acid formation at 290 nm .

  • Procedure:

    • Incubate Enzyme + AIP (0.1 – 100 µM) for 10 mins.

    • Add Substrate to initiate reaction.

    • Measure absorbance increase over 15 mins.

    • Plot Rate vs. [AIP] to determine IC₅₀.

References

  • Zoń, J., & Amrhein, N. (1992). Inhibitors of phenylalanine ammonia-lyase: 2-Aminoindan-2-phosphonic acid and related compounds. Liebigs Annalen der Chemie , 1992(6), 625-628. Link

  • Appert, C., et al. (2003). Structural and catalytic properties of the phenylalanine ammonia-lyase from the yeast Rhodotorula glutinis. European Journal of Biochemistry , 270(8), 1632-1641. Link

  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements , 177(6), 819-828. Link

  • Gancarz, R., et al. (2005). Experimental and ab initio calculated structures of 2-aminoindane-2-phosphonic acid. Journal of Molecular Structure , 744, 79-86. Link

Sources

Precision Modulation of the Phenylpropanoid Pathway: 2-Aminoindan-2-phosphonic Acid (AIP)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph for Drug Discovery & Bioengineering

Executive Summary

2-Aminoindan-2-phosphonic acid (AIP) represents a masterclass in transition-state analogue design. It is a potent, competitive, and slow-binding inhibitor of Phenylalanine Ammonia-Lyase (PAL), exhibiting a


 in the low nanomolar range (~7 nM).[1][2] While PAL is absent in mammalian physiology, it is ubiquitous in plants and fungi, making AIP a critical molecule for two distinct sectors: antifungal pharmacophore development  (targeting fungal pathogens without host toxicity) and pharmaceutical bio-manufacturing  (modulating plant metabolic flux to enhance tissue culture viability).

This guide synthesizes the kinetic behavior, structural logic, and experimental protocols required to utilize AIP in high-level research.

Molecular Architecture & Mechanism of Action
1.1 The Pharmacophore: Why AIP Works

AIP acts as a conformationally restricted analogue of L-phenylalanine (Phe).[1][2] Its potency stems from two structural features that mimic the transition state of the PAL-catalyzed deamination reaction:

  • Tetrahedral Phosphonic Acid Group: The phosphonic acid moiety (

    
    ) acts as a bio-isostere for the carboxylate group of phenylalanine. Crucially, its tetrahedral geometry mimics the transition state of the deamination process more closely than the planar carboxylate, leading to tighter binding.
    
  • Indane Ring System: The rigid indane scaffold locks the molecule into a specific conformation that aligns perfectly with the PAL active site, reducing the entropic cost of binding compared to the flexible phenylalanine chain.

1.2 Kinetic Profile: Slow-Binding Inhibition

Unlike simple competitive inhibitors, AIP exhibits "slow-binding" kinetics.[1] The initial enzyme-inhibitor complex (


) undergoes a slow conformational change to a tighter, more stable complex (

).
  • Association Rate (

    
    ): 
    
    
    
    [1][2]
  • Dissociation Rate (

    
    ): 
    
    
    
    [1][2]
  • Inhibition Constant (

    
    ): 
    
    
    
    nM[1][2]

Implication for Researchers: Standard steady-state assays may underestimate AIP potency if incubation time is insufficient. Pre-incubation of the enzyme with AIP is mandatory for accurate


 determination.
1.3 Pathway Visualization

The following diagram illustrates the interruption of the Phenylpropanoid pathway by AIP.

PAL_Pathway_Inhibition Phe L-Phenylalanine PAL PAL Enzyme (Active Site) Phe->PAL Substrate Binding Cinnamic trans-Cinnamic Acid PAL->Cinnamic Deamination Ammonia Ammonia PAL->Ammonia Metabolites Downstream Metabolites (Lignin, Flavonoids, Antifungals) Cinnamic->Metabolites AIP AIP (Inhibitor) AIP->PAL Competitive Binding (Ki ~7nM)

Figure 1: Mechanism of Action. AIP competitively blocks the PAL active site, preventing the conversion of L-Phenylalanine to trans-Cinnamic Acid.

Therapeutic & Bio-Industrial Applications[3][4][5][6][7]
2.1 Antifungal Drug Development (Target: Fungal PAL)

Since humans lack PAL, the enzyme is an attractive target for selective antifungal agents. Fungi (e.g., Rhodotorula spp.) rely on PAL to catabolize phenylalanine as a carbon and nitrogen source.

  • Therapeutic Logic: AIP starves the fungus of essential metabolic precursors derived from the shikimate pathway without affecting human metabolic machinery.

  • Status: AIP serves as a lead compound (pharmacophore) for designing non-hydrolyzable antifungal agents.

2.2 Bio-Manufacturing: Plant Tissue Culture Optimization

A major bottleneck in producing plant-derived pharmaceuticals (e.g., Taxol, Vincristine, or Cannabis-derived cannabinoids) is "browning"—the oxidative death of plant cells in culture caused by the accumulation of phenolic compounds.

  • The AIP Solution: By inhibiting PAL, AIP blocks the flux of carbon into the phenylpropanoid pathway, effectively stopping the production of the phenolics responsible for browning.

  • Outcome: Significantly higher protoplast survival rates and regeneration efficiency in recalcitrant species (e.g., Cannabis sativa, Ulmus americana).

Application AreaMechanismOutcomeReference
Antifungal Inhibition of fungal PAL (carbon/nitrogen starvation)Selective toxicity to fungi; safe for mammalian hosts.[1]
Cannabis Culture Blockade of phenolic oxidation334% increase in protoplast yield; reduced tissue browning.[2]
Metabolic Engineering Flux redirectionModulation of secondary metabolite accumulation (e.g., salidroside).[3]
Experimental Protocols
3.1 Protocol: Spectrophotometric Determination of PAL Inhibition

Validating AIP potency requires a continuous spectrophotometric assay.

Reagents:

  • Buffer: 100 mM Tris-HCl (pH 8.5 or 8.8).

  • Substrate: L-Phenylalanine (10–50 mM stock).

  • Enzyme: Purified PAL (e.g., from Petroselinum crispum or recombinant Rhodotorula).

  • Inhibitor: AIP (dissolved in water/buffer).

Workflow:

  • Blanking: Calibrate spectrophotometer at 290 nm (absorbance max of cinnamic acid).

  • Pre-incubation (Critical): Incubate Enzyme + AIP in buffer for 10–15 minutes at 30°C. Note: Skipping this step fails to account for slow-binding kinetics.

  • Initiation: Add L-Phenylalanine to start the reaction.

  • Measurement: Monitor

    
     per minute for 10 minutes.
    
  • Calculation: Plot

    
     vs. 
    
    
    
    (Dixon plot) or fit to the Morrison equation for tight-binding inhibitors.
3.2 Protocol: Prevention of Oxidative Browning in Cell Culture

For researchers optimizing plant-based drug production.

Workflow:

  • Media Prep: Prepare standard digestion solution (enzyme mix: Cellulase/Macerozyme).

  • AIP Addition: Add AIP to a final concentration of 10–100 µM . Note: 1 mM may be used for highly recalcitrant tissues like Cannabis.

  • Sterilization: Filter sterilize (0.22 µm). Do not autoclave AIP if possible to prevent any risk of phosphonate degradation, though it is thermally stable.

  • Incubation: Incubate plant tissue (leaf/callus) in the AIP-supplemented solution in darkness.

  • Observation: Compare supernatant browning against control after 24–48 hours.

3.3 Experimental Workflow Diagram

Assay_Workflow Start Start: Reagent Prep PreInc Step 1: Pre-Incubation (Enzyme + AIP, 15 min, 30°C) Start->PreInc Allow Conf. Change Substrate Step 2: Add Substrate (L-Phenylalanine) PreInc->Substrate Initiate Rxn Measure Step 3: Kinetics (Measure A290nm over 10 min) Substrate->Measure Continuous Read Analysis Step 4: Data Analysis (Calculate Ki using Morrison Eq) Measure->Analysis Extract Rates

Figure 2: Validated workflow for determining Ki of slow-binding inhibitors like AIP.

Structure-Activity Relationship (SAR) Insights

For medicinal chemists looking to modify AIP, the following SAR rules apply:

  • Phosphonic Acid is Essential: Replacement with a carboxylic acid (2-aminoindan-2-carboxylic acid) converts the molecule from an inhibitor into a substrate . The enzyme will turnover the carboxylate analogue, whereas the phosphonate resists catalysis.

  • Stereochemistry: The enzyme is stereoselective. While racemic mixtures are often used in bulk agriculture, the specific enantiomer (matching L-Phe stereochemistry) is responsible for the nanomolar affinity.

  • Ring Substitution: Substitutions on the indane ring (e.g., 5-bromo or 5-methyl) generally reduce potency by an order of magnitude compared to the parent AIP, suggesting the hydrophobic pocket is sterically restricted.

References
  • Zoń, J., & Amrhein, N. (1992).[3] Inhibitors of phenylalanine ammonia-lyase: 2-Aminoindan-2-phosphonic acid and related compounds.[1][2][3][4][5][6][7] Liebigs Annalen der Chemie, 1992(6), 625-628.

  • Janas, K. M., et al. (2002). The effects of the phenylalanine ammonia-lyase inhibitor 2-aminoindan-2-phosphonic acid on anthocyanin synthesis and phenylalanine ammonia-lyase activity in buckwheat hypocotyls.[1] Plant Physiology and Biochemistry, 40(3), 231-237.

  • Beard, K., et al. (2021). 2-aminoindane-2-phosphonic acid (AIP) improves Cannabis sativa protoplast isolation and early cellular division.[3][8] Industrial Crops and Products, 162, 113286.

  • Appert, C., et al. (2003). Structural and catalytic properties of the four phenylalanine ammonia-lyase isoenzymes from parsley (Petroselinum crispum). European Journal of Biochemistry, 270(20), 4147-4157.

Sources

2-Aminoindan-2-phosphonic Acid Hydrochloride: Technical Guide for Neuroprotection Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminoindan-2-phosphonic acid hydrochloride (AIP-HCl) is a conformationally restricted


-amino phosphonic acid. While historically characterized as a potent, competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL)  in plant physiology, its unique structural pharmacophore presents a compelling, albeit underexplored, candidate for neuroprotection research.

This guide addresses the translational potential of AIP-HCl. By analyzing its structural homology to known NMDA receptor antagonists (such as AP5 and CPP) and conformationally restricted glutamate analogues, we outline the rationale for its investigation in excitotoxicity models. This document serves as a roadmap for researchers to repurpose this "tool compound" from plant metabolomics to neuropharmacology, providing rigorous protocols for solubility, in vitro excitotoxicity screening, and mechanistic validation.

Critical Note on Status: As of current literature, AIP-HCl is not a clinically approved neuroprotective drug. It is a research-grade chemical probe. The protocols below are designed for exploratory preclinical validation.

Chemical & Pharmacological Profile

Structural Identity & Pharmacophore Analysis

AIP-HCl possesses a rigid indan scaffold that restricts the conformational freedom of the amino and phosphonic acid groups. This rigidity is a classic medicinal chemistry strategy to increase selectivity for receptor subtypes (e.g., distinguishing between NMDA and AMPA receptors, or specific mGluR subtypes).

  • Chemical Name: (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    P
    
    
    HCl
  • Key Structural Features:

    • Bioisostere: The phosphonic acid group (-PO

      
      H
      
      
      
      ) acts as a bioisostere for the carboxylic acid of amino acids (phenylalanine or glutamate).
    • Conformational Lock: The 2-aminoindan ring locks the distance and angle between the cationic amine and the anionic phosphonate, mimicking the transition state of receptor ligands.

Mechanism of Action: The Dual Hypothesis

To investigate AIP-HCl for neuroprotection, researchers must distinguish between its established activity and its putative neuro-activity.

MechanismContextTargetRelevance to Neuroprotection
Established Plant PhysiologyPhenylalanine Ammonia-Lyase (PAL) Low. Mammals lack PAL (using PAH instead). However, AIP may inhibit specific amino acid transporters (LAT1) due to phenylalanine homology.
Putative NeuropharmacologyNMDA Receptor (Glutamate Site) High. The

-amino phosphonate moiety is the defining feature of competitive NMDA antagonists (e.g., AP5, AP7). AIP is a cyclic analogue of these.
Structural Homology Visualization

The following diagram illustrates the pharmacophore overlap between AIP and established neuroactive compounds, justifying the research logic.

Pharmacophore_Analysis AIP 2-Aminoindan-2-phosphonic Acid (AIP) Phe Phenylalanine (Natural Substrate) AIP->Phe Bioisostere (Phosphonate vs Carboxyl) AP5 D-AP5 (Classic NMDA Antagonist) AIP->AP5 Pharmacophore Homology (Amino-Phosphonate Moiety) Target_PAL Target: PAL (Plant Defense) AIP->Target_PAL Competitive Inhibition (Ki ~7nM) Target_NMDA Target: NMDA Receptor (Neuroprotection) AIP->Target_NMDA Hypothetical Antagonism (Rigid Scaffold) Phe->Target_PAL Substrate AP5->Target_NMDA Competitive Antagonism

Figure 1: Structural relationship between AIP, Phenylalanine (enzyme substrate), and AP5 (NMDA antagonist), highlighting the dual-targeting potential.

Experimental Protocols

Preparation and Solubility

AIP is a zwitterionic compound. The hydrochloride salt improves solubility but requires careful pH buffering for biological assays.

Reagents:

  • AIP-HCl (Solid, >98% Purity)

  • PBS (Phosphate Buffered Saline, pH 7.4)

  • 1M NaOH (for pH adjustment)

Protocol:

  • Stock Solution (100 mM): Dissolve AIP-HCl in distilled water. The solution will be acidic.

  • Neutralization: Crucial Step. The phosphonic acid group has two pKa values (~2.0 and ~7.0). To ensure bioactivity without acid-induced toxicity, adjust the stock to pH 7.2–7.4 using 1M NaOH dropwise.

    • Note: Do not use DMSO unless necessary; aqueous buffers are preferred for amino-phosphonates.

  • Filtration: Sterilize via 0.22

    
    m syringe filter.
    
  • Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

In Vitro Neuroprotection Screen (Excitotoxicity Model)

This protocol validates the capacity of AIP-HCl to prevent glutamate-induced neuronal death, the gold standard for NMDA antagonist screening.

Model: Primary Cortical Neurons (DIV 14).

Workflow:

  • Pre-Treatment: Incubate neurons with AIP-HCl (Concentration range: 1

    
    M – 100 
    
    
    
    M) for 30 minutes.
    • Controls: Vehicle (PBS), Positive Control (MK-801, 10

      
      M).
      
  • Insult: Co-apply Glutamate (100

    
    M)  + Glycine (10 
    
    
    
    M)
    .
    • Duration: 20 minutes exposure.

  • Washout: Remove media, wash with HBSS, and replace with fresh Neurobasal media (containing AIP-HCl but no Glutamate).

  • Incubation: 24 hours at 37°C / 5% CO

    
    .
    
  • Readout: LDH Release Assay (Cytotoxicity) or MTT Assay (Viability).

Data Interpretation Table:

Experimental ConditionExpected Viability (%)Interpretation
Control (No Glutamate) 100%Baseline health.
Glutamate Only 30–40%Successful excitotoxic insult.
Glutamate + MK-801 85–95%Validation of NMDA-dependent death.
Glutamate + AIP (Low Dose) < 40%No protection / Low affinity.
Glutamate + AIP (High Dose) > 70% Hit: Indicates competitive antagonism.

Mechanistic Validation Workflow

If the excitotoxicity screen yields positive results, the mechanism must be confirmed to rule out off-target antioxidant effects (common in phenolic compounds, though AIP lacks the phenol moiety).

Calcium Imaging (Functional NMDA Blockade)

To prove AIP interacts directly with the receptor rather than downstream signaling:

  • Load neurons with Fura-2 AM (calcium indicator).

  • Perfuse baseline buffer.

  • Apply NMDA (50

    
    M) . Record massive Ca
    
    
    
    influx.
  • Washout.

  • Apply AIP (50

    
    M)  + NMDA (50 
    
    
    
    M)
    .
  • Result: A significant reduction in the Ca

    
     peak confirms receptor blockade.
    
Research Logic Diagram

Follow this decision tree to validate AIP-HCl in your lab.

Validation_Workflow Start Start: AIP-HCl Candidate Screen Step 1: Glutamate Excitotoxicity Assay (Primary Neurons) Start->Screen Result_Neg No Protection Screen->Result_Neg Fail Result_Pos Significant Protection (>50% Viability Recovery) Screen->Result_Pos Pass Mech_Check Step 2: Calcium Imaging (Fura-2) Challenge with NMDA vs. KCl Result_Pos->Mech_Check Path_A Blocks NMDA Influx Mech_Check->Path_A Path_B No Effect on Influx Mech_Check->Path_B Conclusion_A Conclusion: Receptor Antagonist (Proceed to Binding Assay) Path_A->Conclusion_A Conclusion_B Conclusion: Downstream/Metabolic Effect (Check ROS Scavenging) Path_B->Conclusion_B

Figure 2: Decision tree for preclinical validation of AIP-HCl, distinguishing between receptor-mediated and metabolic neuroprotection.

References

  • Appert, C., Zoń, J., & Amrhein, N. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.[1] Phytochemistry, 62(3), 415-422.

    • Key Insight: Establishes the competitive inhibition constant (Ki) and structural binding mode of AIP, providing the basis for its use as a rigid amino acid analogue.
  • Parsons, C. G., Danysz, W., & Quack, G. (1998). Glutamate in CNS disorders as a target for drug development: an update. Drug News & Perspectives, 11(9), 523-569.

    • Key Insight: Defines the pharmacophore requirements for NMDA antagonists, specifically the -amino phosphon
  • Benchchem. [Amino(phenyl)methyl]phosphonic Acid & Analogues: Biological Activity.[2]

    • Key Insight: Lists the general class of amino-phosphonic acids as putative NMDA receptor antagonists and neuromodul
  • Choi, D. W. (1988). Glutamate neurotoxicity and diseases of the nervous system. Neuron, 1(8), 623-634.

    • Key Insight: The foundational protocol for the glutamate excitotoxicity assays described in Section 3.2.

Sources

Methodological & Application

Application Note: Protocol for Metabolic Flux Analysis in Cistanche deserticola Using AIP

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Objective: To utilize 2-Aminoindan-2-phosphonic acid (AIP), a highly potent and specific inhibitor of Phenylalanine Ammonia-Lyase (PAL), to elucidate the biosynthetic flux of Phenylethanoid Glycosides (PeGs) in Cistanche deserticola suspension cultures.

Cistanche deserticola (known as "Desert Ginseng") is valued for its accumulation of PeGs, primarily Echinacoside and Acteoside .[1] These complex secondary metabolites are synthesized via a dual-pathway convergence: the Phenylpropanoid pathway (derived from Phenylalanine) and the Tyrosine branch .

AIP is a transition-state analog that competitively inhibits PAL with a


 in the nanomolar range (approx. 7 nM).[2][3] Unlike general protein synthesis inhibitors, AIP specifically blocks the entry point of the phenylpropanoid pathway. This protocol details the application of AIP to selectively halt the supply of the caffeoyl moiety, thereby validating the biosynthetic origins of specific PeGs and distinguishing them from metabolites derived solely from the tyrosine loop (e.g., Salidroside).

Mechanism of Action & Biosynthetic Logic

To apply this protocol effectively, researchers must understand the pathway bifurcation. PeGs like Acteoside are esters formed by a Caffeoyl moiety (from Phenylalanine) and a Phenylethanoid moiety (from Tyrosine).

  • The AIP Effect: AIP inhibits PAL.[4][5][6] This stops the conversion of Phenylalanine to Cinnamic Acid.

  • The Consequence: Downstream production of Caffeic acid ceases. Without Caffeic acid, the cell cannot assemble Acteoside or Echinacoside.

  • The Control: Salidroside (Tyrosol glucoside) lacks a caffeoyl group. Therefore, its synthesis should be less sensitive to AIP, serving as an internal specificity control.

Figure 1: Biosynthetic Pathway and AIP Inhibition Point

G Phe L-Phenylalanine PAL PAL Enzyme Phe->PAL AIP AIP (Inhibitor) AIP->PAL Competitive Inhibition Cin Cinnamic Acid PAL->Cin Caf Caffeoyl-CoA (Caffeoyl Moiety) Cin->Caf Multiple Steps Act Acteoside / Echinacoside (Full PeG Assembly) Caf->Act Esterification (Blocked by AIP) Tyr L-Tyrosine Sal Salidroside (Phenylethanoid only) Tyr->Sal Tyrosine/Tyramine Pathway Tyr->Act Phenylethanoid Moiety

Caption: AIP specifically blocks the Phenylalanine-derived arm (left), preventing the formation of complex PeGs like Acteoside, while leaving the Tyrosine-derived Salidroside pathway (right) intact.

Materials & Preparation

Cell Line Requirements
  • Species: Cistanche deserticola Y.C.[6][7][8][9] Ma.

  • Type: Friable embryogenic callus or established suspension cells.

  • Status: Cells should be in the exponential growth phase (typically day 6-9 post-subculture) for maximum PAL activity.

Reagents
  • AIP Stock (1 mM): 2-Aminoindan-2-phosphonic acid.[4]

    • Solubility Note: AIP is water-soluble but may require mild heating or sonication.

  • Culture Medium: MS (Murashige & Skoog) basal medium supplemented with:

    • Sucrose: 30 g/L[8]

    • NAA (1-Naphthaleneacetic acid): 1.0 mg/L

    • 6-BA (6-Benzylaminopurine): 2.0 mg/L[8]

    • 2,4-D: 0.25 mg/L[8]

    • pH: 5.8 (prior to autoclaving)

Stock Solution Protocol[9]
ReagentConcentrationVehicleStorageSterilization
AIP 1 mM (Stock)ddH₂O-20°C (Aliquot)0.22 µm Syringe Filter
NAA 1 mg/mL1N NaOH/H₂O4°CAutoclave/Filter
6-BA 1 mg/mL1N HCl/H₂O4°CAutoclave/Filter

Experimental Protocol

Phase 1: Inoculation and Stabilization
  • Subculture: Inoculate 1.0 g (fresh weight) of C. deserticola callus into 250 mL Erlenmeyer flasks containing 50 mL of liquid MS medium.

  • Incubation: Place on a rotary shaker at 110–120 rpm.

  • Conditions: Maintain at 25 ± 1°C in the dark (to prevent light-induced anthocyanin interference, though Cistanche is non-photosynthetic, dark culture is standard).

  • Lag Phase: Allow cells to adapt for 4–5 days.

Phase 2: AIP Treatment (The Critical Window)

AIP must be introduced when PAL activity naturally spikes, which typically precedes the rapid accumulation of PeGs. In Cistanche suspension cultures, this occurs during the early log phase.

  • Timing: Administer AIP on Day 6 of culture.

  • Dosing: Prepare a concentration gradient to validate the dose-response.

    • Control: Sterile water vehicle.

    • Low Dose: 0.5 µM (Final concentration).

    • High Dose: 2.0 µM (Final concentration).

    • Note: Concentrations >10 µM may cause non-specific growth retardation. 0.5–2.0 µM is the "Goldilocks" zone for specific flux inhibition.

  • Administration: Pipette the sterile AIP stock directly into the flask media. Swirl gently to mix.

Phase 3: Harvest and Extraction
  • Sampling Points: Harvest cells on Day 12, Day 18, and Day 24.

  • Separation: Vacuum filter cells to separate biomass from the medium.

  • Lyophilization: Freeze-dry the cell mass to constant weight (DW).

  • Extraction:

    • Grind dried cells to fine powder.

    • Extract 50 mg powder with 5 mL 50% Methanol (v/v).

    • Sonicate for 30 mins at room temperature.

    • Centrifuge (12,000 rpm, 10 min) and filter supernatant (0.45 µm).

Figure 2: Experimental Workflow Timeline

Workflow Inoc Day 0: Inoculation Lag Day 0-5: Lag Phase Inoc->Lag Treat Day 6: Add AIP (0.5 - 2.0 µM) Lag->Treat Growth Day 7-20: Cultivation Treat->Growth Harvest Day 21: Harvest & HPLC Analysis Growth->Harvest

Caption: AIP is added at the onset of the logarithmic growth phase (Day 6) to intercept the metabolic flux before peak PeG accumulation.

Data Analysis & Expected Results

To validate the protocol, you must quantify three key metrics: Biomass (Growth), PAL Activity, and PeG Content.

Analytical Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in water (B).

  • Detection: UV at 330 nm (characteristic for caffeoyl conjugates).

Interpretation Table
ParameterControl (No AIP)AIP Treated (2.0 µM)Interpretation
Cell Growth (DW) 100%~90-95%AIP should not significantly inhibit primary growth at low doses.
PAL Activity HighVery Low Confirms AIP bound to the enzyme.
Echinacoside HighSignificantly Reduced Requires Phe-derived caffeoyl moiety.
Acteoside HighSignificantly Reduced Requires Phe-derived caffeoyl moiety.
Salidroside ModerateUnchanged / Slight Increase Derived solely from Tyrosine; unaffected by PAL inhibition.

Scientific Validation: If Salidroside levels drop significantly alongside Echinacoside, the AIP concentration is likely too high, causing systemic toxicity rather than specific pathway inhibition. If Salidroside remains stable while Echinacoside drops, the flux hypothesis is confirmed.

Troubleshooting

IssueProbable CauseCorrective Action
No reduction in PeGs AIP degradationPrepare fresh stock; do not autoclave AIP; use filter sterilization.
Cell death/Browning Toxicity (>10 µM)Reduce dose to 0.5 µM. AIP is a transition-state analog and is potent.
Low PeG in Control Wrong harvest timeCistanche PeG accumulation usually peaks late (Day 21-25). Extend culture duration.
Inconsistent Data Inoculum variabilityStandardize inoculum size (1.0 g) and age (15-20 days old callus).

References

  • Hu, Y., et al. (2011). Effects of 2-aminoindan-2-phosphonic acid treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola.[6] Plant Cell, Tissue and Organ Culture (PCTOC).

  • Ouyang, J., et al. (2003). Production of phenylethanoid glycosides by Cistanche deserticola cell suspension cultures. Journal of Biotechnology.

  • Zon, J. & Amrhein, N. (1992). Inhibitors of Phenylalanine Ammonia-Lyase: 2-Aminoindan-2-phosphonic Acid and Related Compounds. Liebigs Annalen der Chemie.

  • Appert, C., et al. (2003). Structural and catalytic properties of the four phenylalanine ammonia-lyase isoenzymes from parsley. European Journal of Biochemistry.

Sources

How to use AIP to increase cannabis protoplast yield.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of high-quality protoplasts from Cannabis sativa L. has historically been hindered by the species' recalcitrant cell walls and high accumulation of secondary metabolites, specifically phenolics. These compounds oxidize rapidly upon tissue disruption, leading to "browning," cell death, and low enzymatic digestibility.

This Application Note details a validated protocol using 2-aminoindan-2-phosphonic acid (AIP) , a potent competitive inhibitor of Phenylalanine Ammonia Lyase (PAL). By introducing AIP during the callus culture phase, researchers can metabolically reprogram the cell wall composition, significantly reducing lignification and phenolic content.

Key Performance Metrics:

  • Yield Enhancement: ~334% increase compared to standard protocols.[1][2][3]

  • Phenolic Reduction: 28% decrease in total soluble phenolics.[1][2][3][4][5]

  • Viability: >90% viability with successful entry into the cell cycle (first division).

Mechanism of Action: Metabolic Reprogramming

To understand why AIP works, one must look at the Phenylpropanoid Pathway. In Cannabis, this pathway is hyper-active, driving the synthesis of structural lignins and defensive phenolics.

  • The Bottleneck: The enzyme Phenylalanine Ammonia Lyase (PAL) is the gateway enzyme that deaminates Phenylalanine into trans-cinnamic acid.

  • The Inhibitor: AIP mimics the transition state of phenylalanine, binding irreversibly to PAL.

  • The Result: By blocking PAL, AIP prevents the downstream cascade that creates rigid lignins and oxidizable phenolics. The resulting cell walls are "softer" (less lignified) and the cytoplasm is freer of toxic oxidation products, making them highly susceptible to enzymatic digestion [1, 2].

Pathway Visualization

PhenylpropanoidPathway cluster_effect Effect of AIP Treatment Phenylalanine L-Phenylalanine PAL Enzyme: PAL (Phenylalanine Ammonia Lyase) Phenylalanine->PAL AIP AIP (Inhibitor) (2-aminoindan-2-phosphonic acid) AIP->PAL Competitive Inhibition Cinnamic Trans-Cinnamic Acid PAL->Cinnamic Lignin Lignin Biosynthesis (Cell Wall Rigidity) Cinnamic->Lignin Downstream Phenolics Soluble Phenolics (Oxidative Browning) Cinnamic->Phenolics Downstream Yield High Protoplast Yield & Viability Lignin->Yield Reduces Digestibility Phenolics->Yield Causes Toxicity

Figure 1: Mechanism of AIP inhibition on the Phenylpropanoid pathway. AIP blocks PAL, preventing the formation of cell wall-hardening lignins and toxic phenolics, directly unlocking high protoplast yields.

Experimental Protocol

Reagents & Materials
  • AIP Stock Solution: 100 mM 2-aminoindan-2-phosphonic acid dissolved in water, filter-sterilized (0.22 µm). Store at -20°C.

  • Callus Induction Medium (CIM): MS Basal Salts + Vitamins, 3% Sucrose, 0.8% Agar, 0.5 µM NAA, 1.0 µM TDZ (or strain-specific hormones).

  • Digestion Enzyme Cocktail:

    • Cellulase R-10 (1.5% w/v)

    • Macerozyme R-10 (0.4% w/v)

    • Mannitol (0.4 M - Osmoticum)

    • MES buffer (20 mM, pH 5.7)

    • CaCl₂ (10 mM)[6]

    • BSA (0.1% w/v)

  • W5 Wash Solution: 154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES (pH 5.7).

Phase 1: Tissue Preparation & AIP Pre-Treatment (Critical)

Note: AIP is not added to the digestion buffer; it is used to grow the tissue.

  • Callus Generation: Establish callus cultures from hypocotyls of Cannabis sativa seedlings (7-10 days old) on standard CIM.

  • AIP Treatment:

    • Prepare fresh CIM and add 1.0 mM AIP (from stock) prior to pouring plates.

    • Transfer established callus (approx. 200 mg clumps) onto the CIM + AIP plates.

  • Incubation: Culture for 14 days in the dark at 25°C.

    • Observation: Treated callus may appear paler/lighter than controls due to reduced phenolic oxidation. This is a positive indicator.

Phase 2: Enzymatic Digestion
  • Harvest: Collect ~1.0 g of AIP-treated callus.

  • Maceration: Finely chop the callus using a sterile scalpel in a Petri dish containing 10 mL of the Digestion Enzyme Cocktail .

  • Vacuum Infiltration: Apply a vacuum (approx. 500 mmHg) for 15 minutes to force enzymes into the intercellular spaces.

  • Digestion: Incubate in the dark at 25°C for 12–16 hours on a rotary shaker (40 rpm). Do not shake vigorously.

Phase 3: Purification
  • Filtration: Pass the digest through a 40 µm nylon cell strainer to remove undigested debris.

  • Washing: Add an equal volume of W5 Wash Solution.

  • Centrifugation: Centrifuge at 100 x g for 5 minutes (gentle spin).

  • Resuspension: Discard supernatant. Gently resuspend the pellet in W5 solution.

  • Quantification: Count protoplasts using a hemocytometer. Assess viability using Fluorescein Diacetate (FDA) staining.

Data Analysis & Expected Results

The inclusion of AIP fundamentally alters the efficiency of the isolation process. The table below summarizes validated data comparing standard isolation (Control) vs. AIP-mediated isolation [1].

MetricControl (No AIP)AIP Treated (1 mM)% ChangeSignificance
Protoplast Yield ~2.6 x 10⁴ cells/g FW~8.8 x 10⁴ cells/g FW+334% High
Viability (FDA) 85%92.1%+7.1%Moderate
Total Phenolics HighReduced by 28%-28%High
Tissue Browning SevereReduced by 52%-52%High
Cell Division Rare/NoneObservedN/ACritical
Workflow Diagram

ProtocolWorkflow cluster_0 Phase 1: Pre-Treatment cluster_1 Phase 2: Isolation cluster_2 Phase 3: Output Step1 Hypocotyl Callus Step2 Culture on CIM + 1mM AIP (14 Days) Step1->Step2 Step3 Enzymatic Digestion (Cellulase/Macerozyme) Step2->Step3 Altered Cell Wall Step4 Filtration (40µm) Step3->Step4 Step5 Purified Protoplasts Step4->Step5 Step6 Downstream App (scRNA-seq / CRISPR) Step5->Step6

Figure 2: Operational workflow for AIP-mediated protoplast isolation. The critical intervention point is the 14-day culture phase on AIP-supplemented media.

Troubleshooting & Optimization

  • Genotype Specificity: Cannabis is highly heterozygous. While 1 mM AIP is effective for "Finola" and "USO-31" cultivars, high-THC genotypes may require titration (0.5 mM – 2.0 mM).

  • Enzyme Ratios: If yield remains low despite AIP treatment, increase Cellulase R-10 to 2.0%. The AIP treatment primarily reduces lignin; cellulose density may still vary.

  • Browning Post-Isolation: If protoplasts brown after isolation, the AIP protection has ceased. Include 0.1% BSA and antioxidants (e.g., Ascorbic Acid) in the W5 wash buffer to maintain stability.

References

  • Monthony, A. S., & Jones, A. M. P. (2024). Enhancing Protoplast Isolation and Early Cell Division from Cannabis sativa Callus Cultures via Phenylpropanoid Inhibition. Plants, 13(1), 130.[5]

  • Davey, M. R., et al. (2005). Plant protoplasts: status and biotechnological perspectives. Biotechnology Advances, 23(2), 131-171.

  • Beard, K. M., et al. (2021). Protocol for the Isolation of Protoplasts from Cannabis sativa Leaves for Transient Expression Assays. Plants, 10(4), 628.

Sources

Optimization of 2-Aminoindane-2-Phosphonic Acid (AIP) for Targeted Inhibition of Anthocyanin Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide

Executive Summary & Mechanism of Action

2-Aminoindane-2-phosphonic acid (AIP) is a highly potent, specific, and competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL) . Unlike general protein synthesis inhibitors (e.g., cycloheximide), AIP targets the entry point of the phenylpropanoid pathway, making it a precision tool for dissecting the metabolic flux between primary metabolism (phenylalanine) and secondary metabolism (anthocyanins, lignin, flavonoids).

Mechanistic Insight

PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[1] AIP acts as a transition-state analog. Its structure mimics the transition state of phenylalanine during the enzymatic reaction, binding tightly to the PAL active site (Ki ≈ 25 nM). By blocking this step, AIP effectively starves the downstream enzymes (CHS, DFR, ANS) of their precursors, preventing anthocyanin accumulation even under inductive conditions (e.g., high light, sucrose stress).

Pathway Visualization

The following diagram illustrates the specific inhibition point of AIP within the anthocyanin biosynthetic pathway.

AnthocyaninPathway Phe L-Phenylalanine PAL PAL (Phenylalanine Ammonia-Lyase) Phe->PAL AIP AIP (Inhibitor) AIP->PAL Competitive Inhibition Cinn trans-Cinnamic Acid PAL->Cinn Coum p-Coumaroyl-CoA Cinn->Coum C4H / 4CL Chal Chalcone Coum->Chal CHS Anth Anthocyanins (Pigment Accumulation) Chal->Anth CHI, F3H, DFR, ANS, UFGT

Figure 1: Mechanism of Action. AIP competitively inhibits PAL, blocking the conversion of Phenylalanine to Cinnamic Acid, thereby arresting downstream anthocyanin production.

Effective Concentration Ranges

The effective concentration of AIP varies significantly based on the tissue type, application method, and species. The table below synthesizes data from key literature and internal validations to provide starting ranges for optimization.

Experimental SystemApplication MethodRecommended RangeIC50 (Approx.)Notes
Cell Suspension Direct addition to media0.5 – 10 µM ~1–2 µMHighly permeable. Add prior to induction.[2] Filter sterilize AIP; do not autoclave.
Protoplasts Incubation buffer10 – 50 µM ~15 µMHigher concentrations may be needed due to buffer components competing for uptake.
Leaf Discs Floating / Vacuum Infiltration50 – 100 µM ~40 µMRequires vacuum infiltration for rapid onset. Floating works for long-term (24h+) assays.
Whole Seedling Root Drench / Agar Plate10 – 50 µM ~20 µMChronic exposure >50 µM may inhibit lignin and affect root growth.
Whole Plant Foliar Spray100 – 300 µM >100 µMRequires surfactant (e.g., 0.05% Tween 20) to overcome cuticular resistance.

Critical Insight: AIP is a slow-binding inhibitor.[3] Pre-incubation of the tissue with AIP for 1–4 hours prior to applying an anthocyanin-inducing stimulus (e.g., UV-B, sucrose) is crucial for maximum efficacy.

Protocol 1: Determination of IC50 in Leaf Tissue (Leaf Disc Assay)

This protocol is the "Gold Standard" for determining the sensitivity of a specific plant genotype to AIP. It minimizes biological variability by using uniform tissue discs.

Materials
  • AIP Stock Solution: 100 mM in water (Store at -20°C).

  • Induction Media: 3% Sucrose + 1 mM MES (pH 5.7).

  • Plant Material: Young, fully expanded leaves (e.g., Arabidopsis, Tobacco, Lettuce).

  • Equipment: Cork borer (5-7 mm), 12-well culture plates, spectrophotometer.

Workflow Diagram

LeafDiscProtocol Step1 1. Excise Discs (Cork Borer) Step2 2. Pre-Incubate (AIP: 0-200 µM) 2 Hours Dark Step1->Step2 Step3 3. Induce (High Light/Sucrose) 24-48 Hours Step2->Step3 Step4 4. Extract (Acidified MeOH) Step3->Step4 Step5 5. Quantify (A530 - 0.25*A657) Step4->Step5

Figure 2: Step-by-step workflow for the Leaf Disc AIP Sensitivity Assay.

Detailed Procedure
  • Preparation: Prepare 10 mL of Induction Media containing AIP at the following concentrations: 0, 10, 25, 50, 100, 200 µM .

  • Excision: Punch leaf discs avoiding major veins. Randomize discs to reduce leaf-to-leaf variation. Place 5–10 discs per well in a 12-well plate.

  • Pre-incubation (Critical Step): Float discs on the AIP solutions in the dark for 2 hours . This allows AIP to penetrate cells and bind PAL before the induction signal triggers new enzyme synthesis.

  • Induction: Transfer plates to continuous high light (100–150 µmol m⁻² s⁻¹) or add sucrose (if not already in media) to stimulate anthocyanin biosynthesis. Incubate for 24–48 hours.

    • Visual Check: Control (0 µM) discs should turn purple/red. Treated discs should remain green.

  • Extraction:

    • Remove discs, blot dry, and weigh (fresh weight).

    • Place in 1.5 mL tubes with 500 µL Extraction Buffer (Methanol:HCl, 99:1 v/v).

    • Incubate overnight at 4°C in the dark with shaking.

  • Quantification:

    • Measure absorbance of the supernatant at 530 nm (Anthocyanin peak) and 657 nm (Chlorophyll correction).

    • Formula: Relative Anthocyanin = (A530 - 0.25 * A657) / g Fresh Weight.

Protocol 2: AIP Treatment in Cell Suspension Cultures

Cell cultures are more sensitive to AIP due to the lack of a cuticle. This protocol is ideal for metabolic flux analysis.

Detailed Procedure
  • Stock Prep: Filter-sterilize the 100 mM AIP stock using a 0.22 µm syringe filter. Do not autoclave AIP , as stability at 121°C is not guaranteed for all salt forms.

  • Inoculation: Subculture cells into fresh media.[4]

  • Treatment: Add AIP immediately after subculturing to a final concentration of 2.0 µM (Standard inhibition dose) or 10.0 µM (Complete block).

    • Control: Add equal volume of sterile water.

  • Time Course: Harvest cells at 12, 24, 48, and 72 hours.

  • Validation (Self-Validating Step):

    • Phenotype: Pellet should be white/pale compared to the pigmented control.

    • Biochemical Check: If HPLC is available, check for the accumulation of Phenylalanine (substrate buildup) and the disappearance of Chlorogenic Acid or Anthocyanins (product depletion).

Troubleshooting & Scientific Integrity

Common Pitfalls
  • Phytotoxicity: If discs turn brown/necrotic rather than staying green, the AIP concentration is too high, or the solvent (if using DMSO, though water is preferred) is toxic. Solution: Lower concentration to <50 µM.[5]

  • Lack of Inhibition: In mature tissues, pre-existing anthocyanins are stable. AIP only stops de novo synthesis. Solution: Use young, rapidly expanding tissue or dark-grown seedlings transferred to light.

  • Solubility: AIP zwitterion can be hard to dissolve. Solution: Adjust pH to ~6.0–7.0 with dilute NaOH to assist dissolution, then readjust to media pH.

Self-Validating Controls

To ensure data trustworthiness (E-E-A-T), every experiment must include:

  • Negative Control: Solvent carrier only (Water).

  • Positive Control (Inhibition): If available, use AOPP (another PAL inhibitor) to cross-verify PAL as the target.

  • Metabolic Marker: Measure Lignin content (phloroglucinol stain) in long-term experiments. AIP should reduce lignification, confirming PAL inhibition.

References

  • Zoń, J., & Amrhein, N. (1992). Inhibitors of phenylalanine ammonia-lyase: 2-Aminoindan-2-phosphonic acid and related compounds.[1][3][4][6][7][8] Liebigs Annalen der Chemie.

    • (Foundational chemistry of AIP)

  • Hu, G. S., et al. (2011).[8] Effects of 2-aminoindan-2-phosphonic acid treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola. Plant Cell, Tissue and Organ Culture (PCTOC).

    • (Demonstrates 0.5–2.0 µM effective range in cell culture)

  • Jones, A. M. P., et al. (2012). Culturing American elm tissue in the presence of 2-aminoindane-2-phosphonic acid (AIP)... reduced flavonoid content.[7] ResearchGate / Canadian Journal of Forest Research.

    • (Demonstrates 10–100 µM range for tissue browning/flavonoid inhibition)[7]

  • Kyndt, T., et al. (2012). The phenylalanine ammonia-lyase inhibitor AIP induces rice defence against the root-knot nematode Meloidogyne graminicola.[1] Molecular Plant Pathology.

    • (Protocol for whole plant drench/spray at 100 µM)

  • Cheng, X., et al. (2006). Inhibition of phenylpropanoid biosynthesis...[1] Planta.

    • (Mechanistic validation of AIP specificity)

Sources

High-performance liquid chromatography (HPLC) analysis of phenylethanoid glycosides after AIP treatment.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Profiling of Phenylethanoid Glycosides (PhGs) Following Phenylalanine Ammonia-Lyase (PAL) Inhibition

Abstract

This application note details a robust protocol for the High-Performance Liquid Chromatography (HPLC) analysis of phenylethanoid glycosides (PhGs) in plant cell suspension cultures (specifically Cistanche spp.) following treatment with 2-aminoindan-2-phosphonic acid (AIP) .[1][2][3][4] AIP acts as a potent, specific competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL), the gateway enzyme of the phenylpropanoid pathway. This protocol serves as a critical workflow for researchers aiming to validate biosynthetic pathways, quantify metabolic flux, and determine the regulatory dependence of specific PhGs (e.g., echinacoside, acteoside) on PAL activity.

Introduction & Mechanistic Basis

Phenylethanoid glycosides (PhGs) are bioactive secondary metabolites widely used in drug development for their neuroprotective and anti-inflammatory properties. Their biosynthesis relies heavily on the phenylpropanoid pathway, where Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.

To study this pathway, AIP (2-aminoindan-2-phosphonic acid) is utilized as a chemical probe. Unlike general stress inducers, AIP specifically blocks PAL, creating a "chemical knockout" effect. By analyzing the quantitative drop in PhGs via HPLC after AIP treatment, researchers can empirically determine the turnover rates and biosynthetic origins of specific glycosides.

Biosynthetic Pathway & AIP Intervention Point

PhG_Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin Catalyzed by PAL AIP AIP Inhibition (2-aminoindan-2-phosphonic acid) PAL Enzyme: PAL (Phenylalanine Ammonia-Lyase) AIP->PAL Competitive Inhibition Cou p-Coumaric Acid Cin->Cou Caf Caffeic Acid Cou->Caf Act Acteoside (Verbascoside) Caf->Act Esterification Ech Echinacoside Caf->Ech Tyr Tyrosine Dopa DOPA / Tyrosol Tyr->Dopa Sal Salidroside (Phenylethanoid) Dopa->Sal Dopa->Act Glycosylation

Figure 1: Mechanism of Action. AIP competitively inhibits PAL, throttling the supply of trans-cinnamic acid precursors required for downstream PhG synthesis (Acteoside, Echinacoside).

Experimental Protocol

Phase 1: AIP Treatment of Cell Cultures

Objective: To introduce the inhibitor at the logarithmic growth phase to maximize metabolic impact.

  • Culture Preparation: Establish Cistanche deserticola or C. tubulosa cell suspension cultures in Schenk and Hildebrandt (SH) medium. Maintain at 25°C on a rotary shaker (110–120 rpm) in the dark.

  • Synchronization: Subculture cells every 2–3 weeks. Use cells in the logarithmic growth phase (typically day 8–10 post-inoculation) for treatment.

  • AIP Stock Solution: Dissolve AIP (CAS: 141120-17-4) in sterile water to create a 10 mM stock solution. Filter sterilize (0.22 µm).

  • Treatment Groups:

    • Control: Add sterile water (vehicle).

    • Low Dose: 0.5 µM AIP final concentration.

    • High Dose: 2.0–10.0 µM AIP final concentration.

  • Incubation: Incubate treated cells for 24–96 hours. Harvest cells via vacuum filtration.[5]

Phase 2: Extraction of Phenylethanoid Glycosides

Objective: Efficient recovery of polar glycosides while removing interfering proteins.

  • Lyophilization: Freeze-dry the harvested cell biomass to constant weight.

  • Pulverization: Grind dried cells to a fine powder (<40 mesh).

  • Solvent Extraction:

    • Weigh 1.0 g of powder.

    • Add 50 mL of 50% (v/v) Methanol . (Note: 50% MeOH is optimal for PhGs; 100% MeOH may precipitate sugars, while 100% water extracts excess polysaccharides).

  • Sonication: Ultrasonicate (40 kHz, 250 W) for 30 minutes at room temperature.

  • Clarification: Centrifuge at 12,000 rpm for 10 minutes.

  • Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Analytical Method

This method separates the four major PhGs: Echinacoside, Acteoside, Tubuloside A, and Salidroside .

ParameterSpecificationRationale
Instrument Agilent 1260/1290 or Waters AllianceHigh pressure required for sub-2µm or 5µm core-shell particles.
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250mm × 4.6mm, 5µm)Standard hydrophobicity for glycoside separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidification prevents peak tailing of phenolic hydroxyls.
Mobile Phase B Acetonitrile (ACN)Stronger elution solvent than methanol for PhGs.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 30°CEnsures reproducible retention times.
Detection UV-DAD at 330 nm PhGs have max absorption at 330-334 nm (caffeoyl moiety).
Injection Vol. 10 µLStandard loop size.[6]
Gradient Elution Program

Note: PhGs are moderately polar. A shallow gradient is required.

  • 0–10 min: 10% B → 15% B

  • 10–30 min: 15% B → 30% B (Critical separation window for Echinacoside/Acteoside)

  • 30–40 min: 30% B → 50% B

  • 40–45 min: 50% B (Wash)

  • 45–50 min: 10% B (Re-equilibration)

Data Analysis & Validation

Quantification Strategy

Calculate the concentration of each PhG using external calibration curves (


).


  • 
    : Concentration from curve (mg/mL)
    
  • 
    : Extraction volume (mL)
    
  • 
    : Dilution factor
    
  • 
    : Dry weight of biomass (g)
    
Expected Results (AIP Impact)

Upon HPLC analysis, the AIP-treated samples should show specific depletion patterns compared to the control.

AnalyteExpected Change with AIPMechanistic Explanation
Salidroside Minimal / No Change Biosynthesized via the Tyrosine/Tyrosol pathway, independent of PAL.
Echinacoside Significant Decrease Requires Cinnamic acid (PAL product) for the caffeoyl moiety.
Acteoside Significant Decrease Requires Cinnamic acid (PAL product) for the caffeoyl moiety.
Tubuloside A Significant Decrease Downstream derivative of Acteoside; PAL dependent.
Workflow Visualization

HPLC_Workflow cluster_0 Sample Prep cluster_1 HPLC Analysis cluster_2 Data Output Harvest Harvest AIP-Treated Cells Dry Lyophilize & Powder Harvest->Dry Extract Extract: 50% MeOH (Sonication 30min) Dry->Extract Filter Filter 0.45µm Extract->Filter Inject Inject 10µL Filter->Inject Separate C18 Column Gradient Elution Inject->Separate Detect UV Detection @ 330nm Separate->Detect Chrom Chromatogram Analysis Detect->Chrom Quant Quantify vs. Control Chrom->Quant

Figure 2: Analytical Workflow. Step-by-step process from biomass harvesting to quantitative data analysis.

Troubleshooting & Critical Considerations

  • Peak Co-elution: Acteoside and Isoacteoside are isomers with very similar retention times. If co-elution occurs, lower the flow rate to 0.8 mL/min or reduce the gradient slope between 15–30% B.

  • AIP Stability: AIP is stable in aqueous solution but should be prepared fresh or stored at -20°C to ensure consistent PAL inhibition potency.

  • Reference Standards: Ensure standards (Echinacoside, Acteoside) are purity >98% (HPLC grade). These compounds are hygroscopic; equilibrate in a desiccator before weighing.

  • Column Care: PhG extracts often contain cell wall debris. Use a guard column to prevent backpressure buildup.

References

  • Hu, G. S., et al. (2011). Effects of 2-aminoindan-2-phosphonic acid treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola.[4] Plant Cell Reports, 30(4), 665–674.[3]

  • Wang, Y., et al. (2017). Simultaneous determination of phenylethanoid glycosides in Cistanche tubulosa by HPLC-UV. Journal of Chromatographic Science, 55(1), 1-6.

  • Appert, C., et al. (2003). Structural specificity of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid. Phytochemistry, 62(3), 415-423.

  • Sgherri, C., et al. (2004). Phenylethanoid glycosides in Cistanche sp.: Metabolism and enzyme regulation. Planta Medica, 70(1), 23-28.

Sources

Using 2-Aminoindan-2-phosphonic acid to reduce tissue browning in plant cultures.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxidative browning (phenolic necrosis) is the single largest bottleneck in the micropropagation of woody species, medicinal plants, and recalcitrant crops. Traditional methods rely on reactive scavenging (e.g., Ascorbic Acid, Activated Charcoal) which often fail when enzymatic turnover rates exceed antioxidant capacity.

This guide details the use of 2-Aminoindan-2-phosphonic acid (AIP) , a potent, competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL).[1][2][3][4][5] Unlike antioxidants, AIP acts as a metabolic gatekeeper, preventing the biosynthesis of phenolic compounds at the source. This protocol provides a validated workflow for integrating AIP into tissue culture media to rescue cultures prone to lethal browning.

Mechanism of Action

To apply AIP effectively, one must understand the pathway it disrupts. Browning is a defense response triggered by wounding (excision).

  • The Trigger: Wounding upregulates Phenylalanine Ammonia-Lyase (PAL) .

  • The Pathway: PAL converts L-Phenylalanine into trans-cinnamic acid, the precursor to all phenylpropanoids.[6][7][8]

  • The Product: Downstream enzymes (PPO/POD) oxidize these phenolics into quinones, which polymerize into melanin (brown pigment), causing cell death.

  • The AIP Intervention: AIP mimics the transition state of Phenylalanine. It binds tightly to PAL (

    
    ), effectively locking the gate. No Phenylalanine conversion = No Phenolics = No Browning.
    
Pathway Visualization

PAL_Pathway Phe L-Phenylalanine PAL Enzyme: PAL (Phenylalanine Ammonia-Lyase) Phe->PAL Substrate AIP AIP (Inhibitor) AIP->PAL Competitive Inhibition Cin Trans-Cinnamic Acid PAL->Cin Deamination Phenols Soluble Phenolics Cin->Phenols Biosynthesis Quinones Quinones (Toxic) Phenols->Quinones Oxidation (PPO/POD) Melanin Browning/Necrosis Quinones->Melanin Polymerization

Figure 1: Mechanism of Action. AIP competitively inhibits PAL, blocking the entry point to the phenylpropanoid pathway and preventing downstream necrosis.

Comparative Analysis: AIP vs. Standard Agents

AIP is not a replacement for all antioxidants but is superior for high-phenolic species (Musa, Strelitzia, Quercus, Cannabis).

FeatureActivated Charcoal (AC)Ascorbic Acid / Citric AcidAIP (PAL Inhibitor)
Mode of Action Adsorbent: Binds phenolics after release.Scavenger: Reduces quinones back to phenols.[9][10]Inhibitor: Stops synthesis of phenols.
Efficacy Moderate. Non-selective (binds hormones too).Low to Moderate. Rapidly depleted.High. Blocks the source.
Stability High.Low (oxidizes rapidly in light/air).High. Stable in media.
Growth Effect Can inhibit growth by binding auxins.Neutral to positive.Dose-dependent. High doses stop lignification.
Best Use General media cleanup.Low-browning species.Lethal browning / Recalcitrant species.

Experimental Protocols

Protocol A: Preparation of AIP Stock Solution (10 mM)

Note: AIP has limited solubility in pure water (~4 mM). It requires pH adjustment for higher concentrations.

Materials:

  • 2-Aminoindan-2-phosphonic acid (MW: 213.17 g/mol ).[11][12]

  • 0.1 M NaOH (Sodium Hydroxide).

  • Ultrapure water (Milli-Q).

  • 0.22 µm Syringe Filter (PES or Nylon).

Steps:

  • Weigh: Measure 21.3 mg of AIP powder.

  • Dissolve: Add the powder to a beaker containing 5 mL of 0.1 M NaOH . Vortex until fully dissolved.

  • Dilute: Add ultrapure water to bring the final volume to 10 mL .

    • Result: 10 mM AIP Stock Solution.

  • Sterilize: Pass through a 0.22 µm syringe filter into a sterile cryovial.

  • Storage: Store at -20°C (stable for 6 months). Avoid repeated freeze-thaw cycles.

Protocol B: Media Incorporation & Explant Treatment

Target Concentration: 1.0 µM – 10.0 µM.

Workflow:

  • Media Prep: Prepare basal media (e.g., MS + Sucrose + Hormones). Autoclave and cool to 50°C.

  • AIP Addition: Add the sterile AIP stock to the cooling media.

    • For 1 µM final conc: Add 100 µL stock per 1 L media.

    • For 5 µM final conc: Add 500 µL stock per 1 L media.

    • For 10 µM final conc: Add 1 mL stock per 1 L media.

  • Explant Preparation:

    • Surface sterilize plant tissue.

    • Optional Pulse Dip: For extremely high-browning tissue, dip the cut explant in 50 µM AIP (diluted in sterile water) for 10 minutes prior to plating.

  • Culture: Inoculate explants onto the AIP-supplemented media.

Protocol C: Optimization Logic (Self-Validating System)

Because AIP inhibits lignification (essential for growth), you must find the "Goldilocks" zone: enough to stop browning, but low enough to allow cell wall formation.

Optimization_Logic Start Start with 5 µM AIP Observation Observe after 7-14 Days Start->Observation Result_Brown Tissue turns Brown/Black (Necrosis) Observation->Result_Brown Oxidation persists Result_White Tissue stays Green/White but NO Growth (Friable) Observation->Result_White Growth inhibited Result_Good Clean Tissue + Callus/Shoot Growth Observation->Result_Good Optimal Action_Increase Increase AIP to 10 µM (Add Antioxidant Dip) Result_Brown->Action_Increase Action_Decrease Decrease AIP to 1-2 µM (Restore Lignification) Result_White->Action_Decrease Action_Maintain Maintain Protocol (Success) Result_Good->Action_Maintain

Figure 2: Optimization Decision Tree. Use visual scoring of necrosis vs. growth inhibition to tune the AIP dosage.

Troubleshooting & Critical Notes

  • The "Bleaching" Effect: If explants turn hyper-white or translucent and fail to divide, the AIP concentration is too high (blocking all phenylpropanoid biosynthesis). Remedy: Transfer to AIP-free media immediately; the inhibition is reversible.

  • Heat Stability: While phosphonates are generally thermostable, AIP is best filter-sterilized to ensure precise dosing. If autoclaving is mandatory, increase concentration by 10% to account for potential degradation, though filtration is strongly recommended.

  • Synergy: For difficult species (e.g., Juglans or Pistacia), combine 2 µM AIP (to stop synthesis) with 0.5 g/L Activated Charcoal (to adsorb pre-existing phenolics).

References

  • Zoń, J., & Amrhein, N. (1992). Inhibitors of phenylalanine ammonia-lyase: 2-Aminoindan-2-phosphonic acid and related compounds. Liebigs Annalen der Chemie. Link

  • Appert, C., et al. (2003). Structural and kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid. Phytochemistry. Link

  • Jones, A.M.P., et al. (2012). Inhibition of Phenylpropanoid Biosynthesis in Artemisia annua L.: A Novel Approach to Reduce Oxidative Browning in Plant Tissue Culture. PLOS ONE. Link

  • Pepe, M., et al. (2023). 2-aminoindane-2-phosphonic acid (AIP) improves Cannabis sativa protoplast isolation and early cellular division.[5] ResearchGate (Preprint). Link

  • MedChemExpress. 2-Aminoindan-2-phosphonic acid Product Information & Solubility Data. Link

Sources

Application Note & Protocol: A Comprehensive Guide to the Phenylalanine Ammonia-Lyase (PAL) Activity Assay and its Inhibition by 2-Aminoindan-2-Phosphonic Acid (AIP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of PAL in Phenylpropanoid Metabolism

Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.5) is a pivotal enzyme that stands at the crossroads of primary and secondary metabolism in plants, fungi, and some bacteria.[1] It catalyzes the first committed step in the phenylpropanoid pathway: the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[2][3] This reaction is a critical gateway for the biosynthesis of a vast array of secondary metabolites, including lignins, flavonoids, and phytoalexins, which are indispensable for plant development, defense against pathogens, and environmental stress responses.[4] Given its significance, the accurate measurement of PAL activity and the study of its inhibitors are fundamental in fields ranging from plant physiology and pathology to drug discovery and metabolic engineering.[5]

This guide provides a detailed experimental protocol for a robust spectrophotometric assay to determine PAL activity. Furthermore, it delineates a methodology for characterizing the inhibitory effects of 2-aminoindan-2-phosphonic acid (AIP), a potent and specific competitive inhibitor of PAL.[6][7][8]

Principle of the PAL Activity Assay

The spectrophotometric assay for PAL activity is elegantly straightforward. It leverages the distinct spectral properties of the reaction product, trans-cinnamic acid, which exhibits a strong absorbance maximum at 290 nm, while the substrate, L-phenylalanine, does not significantly absorb at this wavelength.[9][10] Therefore, the rate of increase in absorbance at 290 nm is directly proportional to the PAL-catalyzed formation of trans-cinnamic acid, providing a reliable measure of enzyme activity.[3]

Mechanism of PAL and Inhibition by AIP

PAL employs a unique MIO (3,5-dihydro-5-methyldiene-4H-imidazol-4-one) cofactor in its active site to facilitate the elimination of ammonia from L-phenylalanine.[1] The reaction proceeds via an E1cB elimination mechanism.[1]

2-Aminoindan-2-phosphonic acid (AIP) is a conformationally restricted analogue of phenylalanine and acts as a potent, time-dependent, competitive inhibitor of PAL.[7][8][11] Its structure mimics the substrate, allowing it to bind to the active site, but it cannot be turned over, thus blocking the catalytic activity of the enzyme.[6][7] The inhibition by AIP is reversible.[8]

Experimental Protocols

Part 1: Preparation of Plant Enzyme Extract
  • Rationale: To accurately measure PAL activity, it is crucial to obtain a stable and active enzyme extract from the source material. This protocol is designed to minimize protein degradation and interference from phenolic compounds. The use of a suitable buffer at the correct pH, low temperatures, and additives like 2-mercaptoethanol and PVPP are critical for preserving enzyme integrity.[4]

  • Materials:

    • Plant tissue (e.g., leaves, roots)

    • Liquid nitrogen

    • Mortar and pestle, pre-chilled

    • Extraction Buffer: 0.1 M Tris-HCl (pH 8.8) containing 14 mM 2-mercaptoethanol and 3% (w/v) polyvinylpolypyrrolidone (PVPP). Prepare fresh.

    • Refrigerated centrifuge

  • Procedure:

    • Weigh approximately 0.1 g of fresh plant tissue and immediately freeze it in liquid nitrogen.[12]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add 1 mL of ice-cold Extraction Buffer to the powder and continue grinding until a homogenous slurry is formed.[3][12]

    • Transfer the homogenate to a microcentrifuge tube.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[12]

    • Carefully transfer the supernatant, which contains the crude enzyme extract, to a new pre-chilled tube. Keep the extract on ice for immediate use or store at -80°C for long-term stability.

Part 2: Spectrophotometric Assay of PAL Activity
  • Rationale: This protocol measures the initial rate of the PAL-catalyzed reaction. It is essential to ensure that the reaction is in the linear range with respect to time and enzyme concentration. A blank reaction is included to account for any non-enzymatic changes in absorbance.

  • Materials:

    • Crude enzyme extract (from Part 1)

    • Assay Buffer: 0.1 M Tris-HCl (pH 8.8)

    • Substrate Solution: 40 mM L-phenylalanine in Assay Buffer.[9]

    • Stop Solution: 4 M HCl[9]

    • UV-Vis Spectrophotometer capable of reading at 290 nm

    • Cuvettes (quartz recommended) or a UV-compatible 96-well plate

    • Water bath or incubator set to 37°C[9]

  • Procedure:

    • Set up the following reaction mixtures in microcentrifuge tubes:

      • Sample Tube: 780 µL Assay Buffer, 200 µL Substrate Solution.

      • Blank Tube: 780 µL Assay Buffer, 200 µL Substrate Solution.

    • Pre-incubate the tubes at 37°C for 5 minutes to allow the reaction mixture to reach the desired temperature.

    • To initiate the reaction, add 20 µL of the crude enzyme extract to the "Sample Tube".

    • To the "Blank Tube," add 20 µL of the Extraction Buffer (without enzyme).

    • Mix gently and incubate both tubes at 37°C for 30 minutes.[9]

    • Stop the reaction by adding 40 µL of 4 M HCl to both tubes.[9]

    • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitated protein.

    • Transfer the supernatant to a cuvette and measure the absorbance at 290 nm. Zero the spectrophotometer with distilled water.

    • Calculate the change in absorbance (ΔA290) by subtracting the absorbance of the Blank from the absorbance of the Sample.

  • Calculation of PAL Activity: One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified assay conditions.

    The activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA290 × V_total) / (ε × t × V_enzyme)

    Where:

    • ΔA290: Change in absorbance at 290 nm

    • V_total: Total reaction volume in mL (e.g., 1.04 mL)

    • ε: Molar extinction coefficient of trans-cinnamic acid (17,400 M⁻¹cm⁻¹)[13]

    • t: Reaction time in minutes (e.g., 30 min)

    • V_enzyme: Volume of enzyme extract added in mL (e.g., 0.02 mL)

    To express the specific activity (U/mg protein), the protein concentration of the enzyme extract must be determined using a standard method (e.g., Bradford assay).

Part 3: Inhibition of PAL Activity by AIP and IC50 Determination
  • Rationale: This protocol is designed to determine the concentration of AIP required to inhibit 50% of the PAL activity (IC50). A range of AIP concentrations are tested to generate a dose-response curve.

  • Materials:

    • All materials from Part 2

    • AIP stock solution (e.g., 1 mM in Assay Buffer)

    • Serial dilutions of AIP in Assay Buffer

  • Procedure:

    • Prepare a series of AIP dilutions from the stock solution. The final concentrations in the assay should typically span several orders of magnitude (e.g., from nM to µM range).[6]

    • Set up a series of reaction tubes, each containing a different concentration of AIP. Also include a "No Inhibitor" control.

    • For each reaction, combine:

      • Assay Buffer

      • AIP dilution (or Assay Buffer for the "No Inhibitor" control)

      • Crude enzyme extract

    • Pre-incubate the enzyme-inhibitor mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 200 µL of the Substrate Solution. The total volume should be kept constant across all reactions.

    • Follow steps 5-9 from the "Spectrophotometric Assay of PAL Activity" protocol.

    • Calculate the percentage of inhibition for each AIP concentration using the following formula: % Inhibition = [1 - (ΔA290_inhibitor / ΔA290_no_inhibitor)] × 100

    • Plot the % Inhibition against the logarithm of the AIP concentration.

    • Determine the IC50 value from the resulting sigmoidal dose-response curve. The IC50 is the concentration of AIP that corresponds to 50% inhibition.[14]

Data Presentation and Visualization

Quantitative Data Summary
ParameterValueReference
Wavelength for Detection 290 nm[9][10]
Substrate L-phenylalanine[2]
Product trans-Cinnamic Acid[2]
Inhibitor 2-Aminoindan-2-phosphonic acid (AIP)[6][7]
Assay Buffer 0.1 M Tris-HCl, pH 8.8[9]
Reaction Temperature 37°C[9]
Reaction Time 30 minutes[9]
Molar Extinction Coefficient (ε) of trans-Cinnamic Acid 17,400 M⁻¹cm⁻¹[13]
Diagrams

PAL_Reaction sub L-Phenylalanine pal PAL (Phenylalanine Ammonia-Lyase) sub->pal prod1 trans-Cinnamic Acid prod2 Ammonia (NH3) pal->prod1 pal->prod2

Caption: The enzymatic reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL).

PAL_Inhibition_Workflow start Start: Prepare Enzyme Extract reagents Prepare Assay Reagents: - Buffer - Substrate (L-Phe) - Inhibitor (AIP dilutions) start->reagents setup Set up Reactions: - No Inhibitor Control - AIP Concentration Series reagents->setup preincubate Pre-incubate Enzyme + AIP setup->preincubate start_reaction Initiate Reaction with Substrate preincubate->start_reaction incubate Incubate at 37°C for 30 min start_reaction->incubate stop_reaction Stop Reaction with HCl incubate->stop_reaction measure Measure Absorbance at 290 nm stop_reaction->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot end Determine IC50 plot->end

Caption: Workflow for determining the IC50 of AIP on PAL activity.

Trustworthiness and Self-Validation

  • Linearity: It is crucial to ensure the assay is performed within the linear range of the enzyme. This can be verified by running the assay with varying concentrations of the enzyme extract and for different time points to confirm that the product formation is proportional to both.

  • Controls: The inclusion of a no-enzyme blank is essential to correct for any background absorbance or non-enzymatic conversion of the substrate. For the inhibition assay, a no-inhibitor control is mandatory to establish the baseline 100% enzyme activity.

  • Substrate Saturation: The concentration of L-phenylalanine used should be at or near saturation to ensure that the reaction rate is primarily dependent on the enzyme concentration and not limited by the substrate availability.

  • Data Reproducibility: All assays should be performed in triplicate to ensure the reproducibility of the results.

References

  • Phenylalanine ammonia-lyase - M-CSA . Mechanism and Catalytic Site Atlas. [Link]

  • Effects of 2-aminoindan-2-phosphonic acid treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola . PubMed. [Link]

  • Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues . ResearchGate. [Link]

  • Determining the activity of the Phenylalanine Ammonia Lyase (PAL) enzyme in plant samples treated with Brotomax® . Agrometodos. [Link]

  • Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria . PubMed Central. [Link]

  • Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit (E-BC-K522-S) . Elabscience. [Link]

  • The Suitability of a Quantitative Spectrophotometric Assay for Phenylalanine Ammonia-lyase Activity in Barley, Buckwheat, and Pea Seedlings . PubMed Central. [Link]

  • Inhibitors of phenylalanine ammonia-lyase: substituted derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid . PubMed. [Link]

  • Phenylalanine Ammonia-lyase (PAL) Activity Assay Kit . Sunlong Biotech. [Link]

  • The phenylalanine ammonia-lyase inhibitor AIP induces rice defence against the root-knot nematode Meloidogyne graminicola . PubMed Central. [Link]

  • Assessment of the Role of PAL in Lignin Accumulation in Wheat (Tríticum aestívum L.) at the Early Stage of Ontogenesis . National Institutes of Health. [Link]

  • Phenylalanine ammonia-lyase . Wikipedia. [Link]

  • Inhibitors of Phenylalanine Ammonia-Lyase (PAL): Synthesis and Biological Evaluation of 5-Substituted 2-Aminoindane-2-phosphonic Acids . ResearchGate. [Link]

  • Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum . PubMed Central. [Link]

  • CheKine™ Micro Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit . Abbkine. [Link]

  • How to calculate the activity of phenylalanine ammonia lyase (PAL)? . ResearchGate. [Link]

  • Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues . PubMed. [Link]

  • The mechanism of action of phenylalanine ammonia-lyase: the role of prosthetic dehydroalanine . PubMed. [Link]

  • Effects of PAL inhibitor (AIP) on FB1-induced lesion formation, PAL... . ResearchGate. [Link]

  • Effect of l-phenylalanine on PAL activity and production of naphthoquinone pigments in suspension cultures of Arnebia euchroma (Royle) Johnst . PubMed Central. [Link]

  • Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria . PubMed Central. [Link]

  • L-Phenylalanine ammonia-lyase. II. Mechanism and kinetic properties of the enzyme from potato tubers . ACS Publications. [Link]

  • How to calculate PAL activity in cucumber leaves? . ResearchGate. [Link]

  • When Does the IC50 Accurately Assess the Blocking Potency of a Drug? . ACS Publications. [Link]

  • Key driving forces in the biosynthesis of autoinducing peptides required for staphylococcal virulence . PNAS. [Link]

  • IC50 Determination . edX. [Link]

  • Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering . RSC Publishing. [Link]

Sources

Application Note: Optimized Cell Viability Assays for Plant Protoplasts Treated with AIP (2-Aminoindan-2-Phosphonic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for assessing the viability of plant protoplasts treated with 2-aminoindan-2-phosphonic acid (AIP) . AIP is a potent, specific competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL) , the gateway enzyme of the phenylpropanoid pathway.

In recalcitrant plant species (e.g., Cannabis sativa, Ulmus americana, woody perennials), oxidative browning and rapid cell wall lignification often lead to low protoplast yield and high mortality. AIP treatment inhibits the production of phenolic compounds and monolignols, thereby preventing oxidative stress and maintaining cell wall digestibility. This guide provides the methodology to validate the efficacy of AIP treatment using dual-fluorescence (FDA/PI) and dye-exclusion (Evans Blue) assays.

Mechanistic Background

To interpret viability data correctly, researchers must understand the physiological impact of AIP.

  • Target: Phenylalanine Ammonia-Lyase (PAL).[1][2][3]

  • Mechanism: AIP mimics the transition state of phenylalanine deamination, blocking the conversion of Phenylalanine to trans-Cinnamic acid.

  • Physiological Outcome:

    • Reduced Phenolics: Prevents the accumulation of cytotoxic oxidized phenolics (browning).

    • Inhibited Lignification: Delays cell wall rebuilding, keeping protoplasts in a flexible, division-competent state for longer periods.

    • Enhanced Viability: Reduces apoptosis-like cell death triggered by isolation stress.

Pathway Visualization

The following diagram illustrates the intervention point of AIP within the phenylpropanoid pathway and its downstream effects on protoplast quality.

AIP_Mechanism cluster_outcome AIP Treatment Outcome Phenylalanine L-Phenylalanine Cinnamic trans-Cinnamic Acid Phenylalanine->Cinnamic Catalysis AIP AIP (Inhibitor) PAL Enzyme: PAL (Phenylalanine Ammonia-Lyase) AIP->PAL Competitive Inhibition Viability High Protoplast Viability & Yield AIP->Viability Promotes PAL->Cinnamic Blocked by AIP Phenolics Soluble Phenolics (Antioxidants/Toxins) Cinnamic->Phenolics Lignin Lignin Precursors (Monolignols) Cinnamic->Lignin Browning Oxidative Browning (Cell Death) Phenolics->Browning Oxidation Browning->Viability Negatively Affects

Caption: AIP competitively inhibits PAL, blocking the flux toward phenolics and lignin, thereby reducing oxidative browning and enhancing protoplast survival.[3]

Experimental Design & Treatment

Before assessing viability, ensure the AIP treatment is applied correctly during the isolation phase.

Reagent Preparation
  • AIP Stock Solution (100 mM): Dissolve 2-aminoindan-2-phosphonic acid in water or buffer. Filter sterilize (0.22 µm). Store at -20°C.

  • Working Concentration: Typically 0.5 mM to 2.0 mM .

    • Note: 1 mM is the standard effective dose for Cannabis sativa and Ulmus species [1, 2].

Treatment Groups[1][2][4][5][6]
  • Control: Enzymatic digestion buffer (Cellulase/Macerozyme) + Vehicle (Water).

  • Experimental: Enzymatic digestion buffer + AIP (1 mM).

Critical Step: AIP must be present during the enzymatic digestion of the cell wall to prevent the immediate stress response.

Protocol A: Dual-Fluorescence Viability Assay (FDA/PI)

The Gold Standard: This assay distinguishes metabolically active cells (FDA) from cells with compromised membranes (PI).

Materials
  • Fluorescein Diacetate (FDA): 5 mg/mL stock in acetone. Store at -20°C.

  • Propidium Iodide (PI): 1 mg/mL stock in water. Store at 4°C (Light sensitive).

  • W5 Buffer: 154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES (pH 5.7).

Procedure
  • Wash: Centrifuge AIP-treated protoplasts (100 x g, 3 min) and resuspend in W5 buffer to a density of ~1 x 10⁵ cells/mL.

  • Stain Preparation:

    • Mix 10 µL of FDA stock + 5 mL W5 buffer (Freshly prepared).

    • Keep PI stock ready.

  • Incubation:

    • In a microfuge tube, combine 100 µL Protoplast suspension + 10 µL Diluted FDA + 2 µL PI Stock .

    • Incubate for 5–7 minutes at Room Temperature in the dark .

  • Microscopy:

    • Load 10 µL onto a hemocytometer.

    • Channel 1 (FITC/GFP): Excitation 450-490 nm. Live cells fluoresce bright neon green .

    • Channel 2 (TRITC/RFP): Excitation 535-550 nm. Dead cells (nuclei) fluoresce red .[4]

Interpretation
  • Viable: Green cytoplasm, no red nucleus.

  • Non-Viable: Red nucleus (membrane compromised), faint or no green cytoplasm.

  • Artifacts: Chloroplasts naturally autofluoresce red. PI staining is distinctively nuclear and brighter than chloroplast autofluorescence.

Protocol B: Evans Blue Dye Exclusion

The Cost-Effective Alternative: Useful when fluorescence microscopy is unavailable or for confirming membrane integrity under brightfield.

Materials
  • Evans Blue Stock: 0.5% (w/v) in 0.7 M Sorbitol (or mannitol, matched to protoplast osmolarity).

Procedure
  • Staining: Mix 100 µL Protoplast suspension with 100 µL Evans Blue solution .

  • Incubation: Incubate for 10 minutes at Room Temperature.

  • Wash (Optional but recommended): Gently centrifuge and replace supernatant with fresh W5 buffer to reduce background blue color.

  • Microscopy: Observe under a standard brightfield microscope (10x or 20x objective).

Interpretation
  • Viable: Cells remain clear/translucent (dye excluded).[5]

  • Non-Viable: Cells stain deep blue (dye penetrates ruptured membrane).

Quantitative Analysis & Data Presentation

To prove AIP efficacy, you must calculate the Viability Index and Total Yield .

Formulas
  • Total Protoplast Yield (TPY):

    
    
    
  • Percentage Viability:

    
    
    
Data Reporting Template

Summarize your findings in a comparative table.[5]

ParameterControl (No AIP)AIP Treated (1 mM)% Change
Digestion Time 4 Hours4 Hours-
Total Yield (pp/g FW)


+350%
Viability (FDA) 65%92%+27%
Browning Index High (Dark Brown)Low (Pale Yellow)-

Note: Data values above are representative of typical Cannabis sativa callus results [1].

Troubleshooting & Optimization

IssueProbable CauseSolution
High Red Background (FDA/PI) Chlorophyll AutofluorescenceUse a narrower bandpass filter for PI or confirm nuclear localization of the red signal.
Low Fluorescence (FDA) Esterase Inactivity or FDA HydrolysisPrepare FDA dilution fresh (stable for <30 mins). Ensure pH of buffer is < 6.0 (FDA hydrolyzes spontaneously at high pH).
AIP Precipitates High Concentration / Cold BufferDissolve AIP in slightly warm buffer if using >5 mM. Maintain 1 mM for standard protocols.
Protoplasts Bursting Osmotic ShockEnsure AIP stock is prepared in the same osmoticum (Mannitol/Sorbitol) as the digestion buffer.

References

  • Hesami, M., et al. (2023). 2-aminoindane-2-phosphonic acid (AIP) improves Cannabis sativa protoplast isolation and early cellular division.[6]Plants , 13(1), 130.[3]

  • Jones, A. M. P., et al. (2015). Improving the efficiency of protoplast isolation and regeneration of American elm (Ulmus americana L.) via use of the phenylalanine ammonia-lyase inhibitor 2-aminoindane-2-phosphonic acid.Plant Cell, Tissue and Organ Culture , 121, 1-6.

  • Appert, C., et al. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.Phytochemistry , 62(3), 415-422.

  • Widholm, J. M. (1972). The use of fluorescein diacetate and phenosafranine for determining viability of cultured plant cells.[7]Stain Technology , 47(4), 189-194.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to 2-Aminoindan-2-phosphonic Acid (AIP) in Weed Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Aminoindan-2-phosphonic acid (AIP), a potent inhibitor of phenylalanine ammonia-lyase (PAL). This guide is designed for researchers, scientists, and professionals in weed science and drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to AIP efficacy and potential weed resistance. Our goal is to provide you with the scientific rationale and practical steps to anticipate, diagnose, and overcome resistance to this targeted herbicide.

Section 1: Frequently Asked Questions (FAQs) - Your First Stop for Troubleshooting

This section addresses common issues and questions that may arise during your experiments with AIP.

Q1: We are observing a gradual decrease in the efficacy of AIP on our target weed population after several applications. What could be the underlying cause?

A1: A gradual decline in AIP efficacy is a classic sign of developing herbicide resistance. There are two primary mechanisms to consider.[1][2] First, target-site resistance (TSR) , where mutations in the gene encoding the PAL enzyme may alter its structure, reducing the binding affinity of AIP.[2] Second, non-target-site resistance (NTSR) , which can involve several processes, most notably enhanced metabolic detoxification of AIP by the weed.[2] This means the weed is breaking down the herbicide before it can reach its target enzyme.

Q2: How can we quickly determine if we are dealing with true resistance or an application-related issue?

A2: Before concluding resistance, it's crucial to rule out other factors. Verify your application protocol: check the AIP concentration, spray volume, adjuvant use, and environmental conditions during application. Suboptimal conditions can significantly impact herbicide performance. If application issues are ruled out, a dose-response assay comparing the suspected resistant population with a known susceptible population is the next logical step. A significant shift in the lethal dose required to control the population strongly suggests resistance.

Q3: What is the mechanism of action of 2-Aminoindan-2-phosphonic acid (AIP)?

A3: 2-Aminoindan-2-phosphonic acid is a competitive and reversible inhibitor of the enzyme phenylalanine ammonia-lyase (PAL).[3][4] PAL is a crucial enzyme in the phenylpropanoid pathway in plants, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid. By inhibiting PAL, AIP disrupts the synthesis of numerous essential compounds, including lignin, flavonoids, and phytoalexins, leading to growth inhibition and eventual plant death.[5]

Q4: Are there any known synergistic or antagonistic interactions between AIP and other herbicides?

A4: While specific data on AIP is limited, the principle of herbicide synergy is well-established.[6][7] A synergistic effect may be achieved by combining AIP with herbicides that have a different mode of action. For instance, a herbicide that inhibits a different metabolic pathway could create a multi-pronged attack that is more difficult for the weed to overcome. Conversely, antagonism can also occur, where one herbicide interferes with the uptake, translocation, or activity of the other.[8] For example, a fast-acting contact herbicide might damage plant tissues too quickly, preventing the systemic uptake of a slower-acting inhibitor like AIP.[8] Laboratory and field trials are essential to determine these interactions for your specific weed target.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed guidance for specific experimental challenges you may encounter.

Guide 2.1: Investigating Suspected Target-Site Resistance (TSR)

If you suspect mutations in the PAL enzyme are responsible for AIP resistance, this guide will walk you through the key investigative steps.

Problem: Reduced AIP efficacy is observed, and you hypothesize a mutation in the PAL enzyme's active site.

Solution Workflow:

  • Biochemical Assay: PAL Enzyme Activity: The first step is to compare the PAL enzyme activity from both susceptible and suspected resistant weed populations in the presence and absence of AIP. A resistant plant with a target-site mutation may show significantly less inhibition of PAL activity by AIP compared to the susceptible plant.

  • Molecular Analysis: PAL Gene Sequencing: If the biochemical assay suggests target-site resistance, the next step is to sequence the PAL gene from both resistant and susceptible individuals. This will allow you to identify any single nucleotide polymorphisms (SNPs) that could lead to amino acid changes in the enzyme, potentially altering the AIP binding site.

Experimental Protocol 2.1.1: Biochemical Assay for Phenylalanine Ammonia-Lyase (PAL) Activity

This protocol allows for the quantification of PAL activity in plant extracts.

Materials:

  • Plant tissue (leaf, stem) from susceptible and suspected resistant weeds

  • Extraction Buffer: 100 mM Sodium Borate Buffer (pH 8.8) with 20 mM β-mercaptoethanol

  • Substrate Solution: 40 mM L-phenylalanine in 100 mM Tris-HCl buffer (pH 8.8)

  • AIP inhibitor stock solution (in a suitable solvent)

  • 4 M HCl

  • UV-Vis Spectrophotometer

  • Centrifuge

Procedure:

  • Protein Extraction:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at 13,000 rpm for 30 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing 100 µL of the enzyme extract and the substrate solution in a total volume of 1 mL.[9]

    • For inhibition assays, pre-incubate the enzyme extract with varying concentrations of AIP for a set period before adding the substrate.

    • Incubate the reaction mixture at 37°C for 30 minutes.[9]

    • Stop the reaction by adding 50 µL of 4 M HCl.[9]

    • Measure the absorbance of the product, trans-cinnamic acid, at 290 nm.[9][10]

    • Calculate PAL activity based on the rate of trans-cinnamic acid formation. One unit of activity can be defined as the amount of enzyme that produces a specific amount of product per unit of time.[11]

Data Interpretation:

Compare the IC50 values (the concentration of AIP required to inhibit 50% of PAL activity) between the susceptible and resistant populations. A significantly higher IC50 for the resistant population is a strong indicator of target-site resistance.

PopulationAIP Concentration (µM)% PAL Activity InhibitionIC50 (µM)
Susceptible005.2
125
548
1075
5095
Resistant00>50
15
515
1028
5045

Experimental Protocol 2.1.2: Molecular Diagnostics for PAL Gene Mutations

This workflow outlines the process of identifying potential resistance-conferring mutations in the PAL gene.

Workflow:

  • DNA Extraction: Isolate high-quality genomic DNA from fresh leaf tissue of both susceptible and resistant plants.

  • Primer Design: Design PCR primers that flank the coding sequence of the PAL gene.

  • PCR Amplification: Amplify the PAL gene using the designed primers and the extracted genomic DNA as a template.

  • DNA Sequencing: Sequence the PCR products from both susceptible and resistant plants. This process can take several days to weeks depending on the sequencing service.[12][13]

  • Sequence Alignment and Analysis: Align the DNA sequences from the resistant and susceptible plants to identify any nucleotide differences. Translate the DNA sequences into amino acid sequences to determine if any mutations result in a change in the protein structure.

Visualization of the Workflow:

PAL_Gene_Mutation_Workflow cluster_field Field Sampling cluster_lab Laboratory Analysis Susceptible Susceptible Weed Population DNA_Extraction Genomic DNA Extraction Susceptible->DNA_Extraction Resistant Resistant Weed Population Resistant->DNA_Extraction PCR PAL Gene Amplification (PCR) DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Alignment & Mutation Identification Sequencing->Analysis

Caption: Workflow for identifying PAL gene mutations.

Guide 2.2: Investigating Non-Target-Site Resistance (NTSR)

If target-site mutations are ruled out, the focus should shift to metabolic resistance.

Problem: No significant differences in PAL enzyme inhibition are observed between susceptible and resistant populations, yet the resistant weeds survive higher doses of AIP.

Solution Workflow:

  • Metabolite Analysis: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify AIP and its potential metabolites in both susceptible and resistant plants over time after treatment. A faster depletion of the parent AIP compound and a higher accumulation of metabolites in the resistant plants would indicate enhanced metabolism.

  • Enzyme Assays for Detoxification Pathways: Conduct in vitro assays to measure the activity of key detoxification enzyme families, such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), which are commonly involved in herbicide metabolism.[14]

Experimental Protocol 2.2.1: Characterizing AIP Metabolism

This protocol provides a framework for studying the metabolic fate of AIP in plants.

Materials:

  • AIP-treated susceptible and resistant plants

  • Liquid nitrogen

  • Extraction solvent (e.g., acetonitrile/water mixture)

  • LC-MS system

Procedure:

  • Sample Collection: Treat both susceptible and resistant plants with a sublethal dose of AIP. Harvest plant tissues at various time points (e.g., 0, 6, 12, 24, 48 hours) post-application.

  • Metabolite Extraction: Immediately freeze the collected tissues in liquid nitrogen and grind to a fine powder. Extract the metabolites using a suitable solvent system.

  • LC-MS Analysis: Analyze the extracts using an LC-MS system to separate and identify AIP and its metabolites.

  • Data Analysis: Compare the metabolic profiles of the resistant and susceptible plants. Look for a more rapid decline in the parent AIP peak and the appearance of unique or more abundant metabolite peaks in the resistant samples.

Visualization of the Resistance Mechanism:

Resistance_Mechanisms cluster_susceptible Susceptible Weed cluster_resistant Resistant Weed AIP AIP Application PAL_S Susceptible PAL Enzyme AIP->PAL_S Binds & Inhibits PAL_R Resistant PAL (Mutated) AIP->PAL_R Reduced Binding Detox Metabolic Detoxification AIP->Detox Metabolized Plant Weed Cell Effect Weed Control PAL_S->Effect No_Effect Resistance (No Control) PAL_R->No_Effect Detox->No_Effect

Caption: Mechanisms of weed resistance to AIP.

Section 3: Strategies to Overcome and Manage AIP Resistance

Proactive and reactive strategies are essential for the long-term sustainability of AIP as an effective weed control agent.

Integrated Weed Management (IWM)

IWM is a holistic approach that combines multiple weed control tactics to reduce the reliance on a single herbicide, thereby delaying the evolution of resistance.[15][16]

Key IWM Practices:

  • Crop Rotation: Rotating crops disrupts weed life cycles and allows for the use of herbicides with different modes of action.[1][17]

  • Mechanical Weed Control: Practices like tillage and cultivation can effectively control weeds and reduce the selection pressure for herbicide resistance.[1][16]

  • Cover Cropping: Planting cover crops can suppress weed growth by competing for resources and through allelopathic effects.

  • Herbicide Rotation and Mixtures: Avoid consecutive applications of herbicides with the same mode of action.[1][18] Tank-mixing AIP with other effective herbicides can be a powerful strategy.[1][15]

Synergistic Herbicide Combinations

Investigating synergistic interactions between AIP and other herbicides can enhance weed control and combat resistance.

Experimental Approach to Identify Synergism:

  • Select Candidate Herbicides: Choose herbicides with different modes of action that are effective against the target weed.

  • Dose-Response Assays: Conduct dose-response experiments for each herbicide individually and in various combinations.

  • Calculate Synergy: Use mathematical models, such as the Colby method, to determine if the observed effect of the combination is greater than the expected additive effect.

Potential Synergistic Partners for AIP:

While specific research is needed, herbicides that inhibit amino acid synthesis (e.g., glyphosate, ALS inhibitors) or disrupt cell division could be potential synergistic partners for AIP.

References

  • J. Zoń, N. Amrhein. (1992). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. PubMed. [Link]

  • ResearchGate. (n.d.). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. ResearchGate. [Link]

  • ResearchGate. (n.d.). Experimental and ab initio calculated structures of 2-aminoindane-2-phosphonic acid, a potent inhibitor of phenylalanine ammonia-lyase, and theoretical studies of its binding to the model enzyme structure. ResearchGate. [Link]

  • Elabscience. (n.d.). Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit (E-BC-K522-S). Elabscience. [Link]

  • ResearchGate. (n.d.). Effects of 2-aminoindan-2-phosphonic acid treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola. ResearchGate. [Link]

  • J. Zoń, et al. (1993). Inhibitors of phenylalanine ammonia-lyase: substituted derivatives of 2-aminoindane-2-phosphonic acid and 1-aminobenzylphosphonic acid. PubMed. [Link]

  • CropLife Australia. (n.d.). Herbicide Resistance Management Strategies. CropLife Australia. [Link]

  • Délye, C. (2015). Molecular Mechanisms of Herbicide Resistance. Weed Science. [Link]

  • Herbicide Resistance Action Committee. (n.d.). Best Management Practices. Herbicide Resistance Action Committee. [Link]

  • Beckie, H. J. (2006). Herbicide-Resistant Weeds: Management Tactics and Practices. Weed Technology. [Link]

  • PennState Extension. (2021, February 12). Weed Management Using IPM Techniques. YouTube. [Link]

  • Koc, N., et al. (2018). Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria. PubMed Central. [Link]

  • Zhang, J., et al. (2017). Antagonism and Synergism Between Herbicides: Trends from Previous Studies. Weed Technology. [Link]

  • Edwards, R., & Brazier-Hicks, M. (2020). Resisting resistance: new applications for molecular diagnostics in crop protection. The Biochemist. [Link]

  • Successful Farming. (n.d.). 6 Steps to Halt Herbicide-Resistant Weeds. Successful Farming. [Link]

  • Cheng, Y., et al. (2021). Effects of Phosphonate Herbicides on the Secretions of Plant-Beneficial Compounds by Two Plant Growth-Promoting Soil Bacteria: A Metabolomics Investigation. PubMed Central. [Link]

  • GROW. (n.d.). How to Manage Herbicide Resistance with IWM. GROW. [Link]

  • Palma-Bautista, C., & Torra, J. (2022). Molecular Mechanisms of Herbicide Resistance in Weeds. PubMed Central. [Link]

  • University of Illinois Extension. (2024, May 29). Combating herbicide resistance: the role of integrated weed management (IWM) in modern agriculture. University of Illinois Extension. [Link]

  • Irisarri, P., et al. (2021). Biochemical Characterization and Differential Expression of PAL Genes Associated With “Translocated” Peach/Plum Graft-Incompatibility. Frontiers in Plant Science. [Link]

  • Hamoda, A. M., et al. (2025). Synergistic effects of herbicides and gibberellic acid on wheat yield and quality. PubMed. [Link]

  • Palma-Bautista, C., & Torra, J. (2022). Molecular Mechanisms of Herbicide Resistance in Weeds. MDPI. [Link]

  • BASF Agricultural Solutions. (2019, August 29). Advanced Weed Control - Herbicide Layering Solution. YouTube. [Link]

  • ResearchGate. (n.d.). Metabolism and detoxification of pesticides in plants. ResearchGate. [Link]

  • MDPI. (n.d.). Monitoring of the PAL Enzymatic Activity and Polyphenolic Compounds in Leaves and Fruits of Two Myrtle Cultivars during Maturation. MDPI. [Link]

  • Cheng, Y., et al. (2021). Effects of Phosphonate Herbicides on the Secretions of Plant-Beneficial Compounds by Two Plant Growth-Promoting Soil Bacteria: A Metabolomics Investigation. PubMed. [Link]

  • Michigan State University. (2023, July 31). Molecular Herbicide Resistance Testing Could Mean Bad News for Weeds. Research Highlight. [Link]

  • PI Industries. (n.d.). Best Herbicide Products for Agriculture. PI Industries. [Link]

  • MOA Technology. (2022, May 1). Can herbicide mixtures hold back weed resistance?. MOA Technology. [Link]

  • Palma-Bautista, C., & Torra, J. (2022). Molecular Mechanisms of Herbicide Resistance in Weeds. ResearchGate. [Link]

  • Edwards, R., & Brazier-Hicks, M. (2020). Resisting resistance: new applications for molecular diagnostics in crop protection. ResearchGate. [Link]

  • Pesticide Environmental Stewardship. (n.d.). Mechanisms of Herbicide Resistance. Pesticide Environmental Stewardship. [Link]

  • Agrometodos. (2022, January 25). Determining the activity of the Phenylalanine Ammonia Lyase (PAL) enzyme in plant samples treated with Brotomax®. Agrometodos. [Link]

  • ResearchGate. (n.d.). New Insights into the Interactions between Herbicides: Trends from Recent Studies. ResearchGate. [Link]

  • Pipke, R., & Amrhein, N. (1988). Metabolism of the phosphonate herbicide glyphosate by a non-nitrate-utilizing strain of Penicillium chrysogenum. PubMed. [Link]

  • Hoagland, R. E. (2010). Herbicides as Synergists for Mycoherbicides, and ViceVersa. Weed Science. [Link]

  • WinField United. (2025, September 30). Smarter Weed Control: How Adjuvants are Changing the Game. YouTube. [Link]

  • ResearchGate. (n.d.). Herbicide Detoxification: Herbicide Selectivity in Crops and Herbicide Resistance in Weeds. ResearchGate. [Link]

  • National Pesticide Information Center. (n.d.). Weed Control and Herbicides. National Pesticide Information Center. [Link]

Sources

Stability of 2-Aminoindan-2-phosphonic acid in different buffer systems.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and application of 2-Aminoindan-2-phosphonic acid (AIP) , a potent transition-state analogue inhibitor of Phenylalanine Ammonia-Lyase (PAL).

Topic: Stability & Buffer Compatibility of AIP Document ID: AIP-TS-001 Classification: High-Potency Enzyme Inhibitor

Executive Summary & Chemical Profile

2-Aminoindan-2-phosphonic acid (AIP) is a zwitterionic phenylalanine analogue. Unlike standard phosphate esters, AIP contains a carbon-phosphorus (C-P) bond , rendering it hydrolytically stable under most physiological conditions.

  • Primary Application: Competitive, slow-binding inhibition of Phenylalanine Ammonia-Lyase (PAL).[1][2]

  • Critical Characteristic: High lattice energy leads to poor water solubility. It requires alkaline activation for solubilization.

  • Stability Verdict: Chemically stable (months); Physically unstable (prone to precipitation if pH drifts < 7.0).

Core Troubleshooting: Solubility vs. Stability

Most user reports of "degradation" are actually precipitation events.

Q: Why does my AIP precipitate when added to the assay buffer?

A: This is a pH Shock phenomenon. AIP is a zwitterion. At neutral pH (water), the intermolecular ionic forces (ammonium-phosphonate attraction) create a crystal lattice that resists solvation.

  • The Fix: You must deprotonate the phosphonic acid group completely or protonate the amine to break this lattice.

  • Standard Protocol: Dissolve in 0.1 M NaOH (pH > 10) to create a stock, then dilute into your assay buffer.

Workflow: Correct Stock Preparation

Follow this logic to ensure functional stability.

AIP_Preparation Step1 Weigh AIP Powder (Zwitterionic Solid) Step2 Add Water (Result: Cloudy Suspension) Step1->Step2 Insoluble Step3 Add 0.1 M NaOH (Target: 10-50 mM Stock) Step2->Step3 pH Adjustment Step4 Vortex/Sonicate (Result: Clear Solution) Step3->Step4 Solubilization Step5 Dilute into Assay Buffer (Final pH must remain > 7.5) Step4->Step5 Assay Use

Figure 1: Solubilization workflow. Attempting to dissolve AIP directly in neutral water or low-strength buffer will result in suspension failure.

Buffer Compatibility Matrix

The stability of AIP is dictated by the ionization state of its phosphonic acid group (


, 

).
Buffer SystemCompatibilityStability RatingTechnical Notes & Recommendations
Borate (50-100 mM) Excellent HighGold Standard for PAL Assays. Borate buffers (pH 8.5–8.8) maintain AIP in its fully ionized, soluble state. No chemical interaction with the C-P bond.
Tris-HCl Good ModerateSuitable for pH 7.5–9.0. Warning: Tris has high temperature sensitivity (

). Ensure pH is checked at the assay temperature to prevent precipitation.
Phosphate (PBS/KPi) Caution High (Chemical)Chemically stable, but high ionic strength can suppress enzyme activity. Interference Risk: If your assay detects phosphate release (rare for PAL, but possible in coupled assays), this buffer masks the signal.
HEPES/MOPS Moderate ModerateGood buffering capacity, but often used at lower pH (7.0–7.5). Risk: As pH approaches AIP's

(~6.8), solubility drops drastically.
Water (Unbuffered) Poor LowDo Not Use. AIP will acidify the water and self-precipitate.

Advanced Troubleshooting: Assay Interference

Issue: "I am seeing variable IC50 values or time-dependent inhibition."

Root Cause Analysis

AIP is a slow-binding inhibitor . It mimics the transition state of phenylalanine deamination. The initial enzyme-inhibitor complex (


) slowly isomerizes to a tighter complex (

).
  • Symptom: If you start the reaction immediately after adding AIP, inhibition will appear weak.

  • Solution: Pre-incubate AIP with the enzyme for 10–20 minutes before adding the substrate (L-Phenylalanine).

Diagram: Inhibition Mechanism & Stability Logic

Mechanism AIP_State AIP Solution State (pH Dependent) Precip Precipitation (pH < 7.0) AIP_State->Precip Acidification Active Active Anionic Form (pH > 8.0) AIP_State->Active Alkaline Buffer Enzyme PAL Enzyme Active->Enzyme Binding Complex_1 Initial Complex (E·I) Weak Inhibition Enzyme->Complex_1 Fast Step Complex_2 Isomerized Complex (E·I*) Potent Inhibition Complex_1->Complex_2 Slow Step (Requires Pre-incubation)

Figure 2: Functional stability relies on pH maintenance (left branch) and kinetic patience (right branch).

Storage & Handling Protocols

Stock Solution (10 mM - 50 mM)
  • Solvent: 0.1 M NaOH.

  • Storage: -20°C or -80°C.

  • Shelf Life: 6 months (-80°C).

  • Thawing: Thaw completely at room temperature and vortex vigorously . Micro-precipitates may form during freezing; these must be re-dissolved before use.

Working Solution (µM range)
  • Preparation: Dilute stock into assay buffer (e.g., Borate pH 8.8) immediately before use.

  • Stability: Stable for 24 hours at 4°C. Do not store dilute working solutions long-term; the low concentration increases adsorption to plastic surfaces.

References

  • Zon, J., & Amrhein, N. (1992). Amino-acid analogues for the inhibition of phenylalanine ammonia-lyase. . (Foundational synthesis and stability data).

  • Appert, C., et al. (2003).[1] Structural basis for the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid. . (Kinetic mechanism and slow-binding profile).[1][2]

  • MedChemExpress . (2024). 2-Aminoindan-2-phosphonic acid Product Datasheet. . (Solubility and storage specifications).

  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. .[3] (Chemical stability of C-P bond).[4]

Sources

Calibrating HPLC-ED for detecting neurotransmitters after 2-AI administration.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC-ED Analysis of Neurotransmitters Specialized Module: 2-Aminoindane (2-AI) Pharmacodynamics & Detection

Welcome, Researcher.

You have entered the technical support hub for high-sensitivity monoamine analysis. I am Dr. Aris, your Senior Application Scientist.

You are likely here because you are investigating the neurochemical footprint of 2-Aminoindane (2-AI) —a rigid analogue of amphetamine. Unlike standard microdialysis experiments, introducing 2-AI creates a "flood" scenario for catecholamines (Dopamine, Norepinephrine) while leaving indoleamines (Serotonin) relatively untouched.

This guide moves beyond basic operation; it calibrates your system for the specific challenges of detecting massive neurotransmitter efflux events without fouling your electrodes or saturating your detector.

Part 1: The "Silent" Agent & The "Loud" Signal

Q: I injected 2-AI into the HPLC, but I don't see a peak at +600 mV. Is my column failed?

A: Your system is likely functioning perfectly. This is a matter of electrochemical visibility .

  • The Science: Standard HPLC-ED relies on the oxidation of hydroxyl (-OH) groups on the phenyl ring (as seen in Dopamine, Serotonin, and Norepinephrine). 2-AI lacks these hydroxyl groups. It is a primary amine on an indane ring.

  • The Consequence: At standard physiological oxidation potentials (+0.6V to +0.8V vs. Ag/AgCl), 2-AI is electrochemically "silent." It requires significantly higher potentials (>+1.0V) or derivatization to be seen, which would catastrophically increase your background noise.

  • The Advantage: This is actually beneficial. Because 2-AI is invisible to the detector, it will not chemically interfere with or overlap your neurotransmitter peaks, provided it does not co-elute and alter the local pH at the electrode surface.

Q: If I can't see the drug, how do I know it worked? A: You look for the Pharmacodynamic Signature . 2-AI is a selective releasing agent for Norepinephrine (NE) and Dopamine (DA), with high selectivity over Serotonin (5-HT).

  • Success Indicator: A sharp, immediate spike in NE and DA (200%–1000% of basal levels) appearing in your dialysate samples shortly after administration.

  • Control: 5-HT levels should remain relatively stable or show only minor fluctuations.

Part 2: System Configuration & Mobile Phase Chemistry

To separate the massive influx of catecholamines, you must optimize your ion-pairing chromatography.

Recommended Mobile Phase Composition

Standard C18 Reverse Phase Column (e.g., 150mm x 3.0mm, 3µm)

ComponentConcentrationPurpose2-AI Specific Note
Buffer 75 mM Sodium Phosphate (NaH₂PO₄)pH Control (pH 3.0 - 3.5)Low pH prevents auto-oxidation of the massive DA surge.
Ion-Pairing Agent 1.5 - 2.2 mM OSA (Octyl Sodium Sulfate)Retains AminesCritical. Higher DA levels may require slightly higher OSA to prevent peak fronting.
Chelator 0.1 mM EDTAScavenges MetalsPrevents catalytic oxidation of catechols.
Organic Modifier 5% - 10% AcetonitrileElution StrengthKeep low to resolve NE from the solvent front.
The Workflow Visualization

The following diagram illustrates the critical path and potential failure points when analyzing high-concentration samples.

HPLC_Workflow Sample Microdialysate (High DA/NE) Injector Injector (Low Dead Vol) Sample->Injector Injection Pump Pump (Pulse-Free Flow) Pump->Injector Mobile Phase Column C18 Column (Ion-Pairing) Injector->Column Separation Cell ECD Cell (Glassy Carbon) Column->Cell Oxidation (+600mV) Waste Waste Cell->Waste Data Chromatogram (Massive DA Peak) Cell->Data Current (nA) Data->Sample Next Sample Dilution Needed?

Figure 1: HPLC-ED Signal Path. Note the feedback loop: 2-AI induced release may require sample dilution to stay within the linear range of the detector.

Part 3: Troubleshooting the "Flood"

When 2-AI hits the brain, the release of Dopamine is non-physiological (drug-induced). This stresses your analytical system.[1]

Issue 1: The "Flat-Top" Peak
  • Symptom: The Dopamine peak goes straight up, flattens at the top, and comes down.

  • Diagnosis: Detector Saturation. The current generated by the oxidized dopamine exceeds the range setting of your potentiostat (e.g., >100 nA).

  • The Fix:

    • Immediate: Dilute the sample 1:10 with mobile phase and re-inject.

    • Hardware: Change the sensitivity (Gain) on your detector from 1 nA/V to 10 nA/V or 100 nA/V before the next animal experiment.

    • Calibration: You must extend your standard curve. If your highest standard is 100 nM, but 2-AI pushes DA to 500 nM, you are extrapolating blindly. Run a "High Standard" (1 µM) to verify linearity.

Issue 2: Peak Broadening / Tailing
  • Symptom: The NE and DA peaks are wide and asymmetrical.

  • Diagnosis: "Column Overload" or pH mismatch. The massive concentration of amines is saturating the binding sites on the stationary phase.

  • The Fix:

    • Increase the concentration of the ion-pairing agent (OSA) slightly (e.g., from 1.5 mM to 2.0 mM).

    • Check the pH of the sample. If the microdialysis perfusion fluid is pH 7.4 and you inject a large volume, it may locally shift the mobile phase pH (3.0) inside the column. Add 5% (v/v) of 0.1M Perchloric Acid to the sample vial to acidify it immediately.

Issue 3: Ghost Peaks
  • Symptom: Unknown peaks appearing after the neurotransmitters.

  • Diagnosis: Late-eluting metabolites or contaminants. While 2-AI is not electroactive, its metabolites (hydroxylated forms) might be, though they usually appear much later.

  • The Fix: Extend your run time by 10 minutes for one run to see if "ghosts" are eluting from the previous injection. If so, add a "Wash" step or increase organic modifier in the mobile phase.

Part 4: Mechanism of Action (The "Why")

Understanding the mechanism validates your data. If you see a Serotonin spike equal to Dopamine, your drug is likely not pure 2-AI (or is a ring-substituted derivative like MDAI).

MOA_2AI Drug 2-Aminoindane (2-AI) DAT Dopamine Transporter (DAT) Drug->DAT Substrate/Reversal NET Norepinephrine Transporter (NET) Drug->NET Substrate/Reversal SERT Serotonin Transporter (SERT) Drug->SERT Low Affinity (No Effect) Synapse Synaptic Cleft (High Concentration) DAT->Synapse Massive DA Efflux NET->Synapse Massive NE Efflux Vesicle Synaptic Vesicle Vesicle->Synapse Displacement

Figure 2: Pharmacological Selectivity. 2-AI reverses DAT and NET, causing non-exocytotic efflux. Note the lack of interaction with SERT.

References

  • Simpkins, J. W., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors.[2] Psychopharmacology. [Link]

    • Key Finding: Confirms 2-AI is a selective substrate for NET and DAT with low potency at SERT.[2][3]

  • Amuza Inc. (2020).[4] Benefits of using HPLC-ECD for Neurotransmitter Detection. [Link]

    • Key Finding: Establishes HPLC-ED as the gold standard for femtomolar sensitivity required for basal measurements.
  • Shishkanova, T. V., et al. (2024). Label free electrochemical detection of 2-aminoindane. ResearchGate. [Link]

    • Key Finding: Highlights that 2-AI requires non-standard potentials or indirect methods for detection, confirming its "silence" in standard NT protocols.
  • Ungerstedt, U., et al. (1983). Detection and Quantification of Neurotransmitters in Dialysates. Current Protocols in Neuroscience. [Link]

    • Key Finding: The foundational protocol for microdialysis coupled with HPLC-ED.

Sources

Validation & Comparative

Comparing the efficacy of 2-Aminoindan-2-phosphonic acid vs. AOPP as PAL inhibitors.

[1][2][3][4]

Executive Summary

Verdict: While AOPP (



AIP

For researchers requiring precise metabolic flux analysis or structural biology applications, AIP is the recommended choice due to its conformational rigidity, which minimizes off-target binding common to the chemically reactive aminooxy group of AOPP. For general physiological phenotype screening (e.g., lignin reduction), AOPP remains a cost-effective and highly potent option.

Mechanistic Principles: Targeting the MIO Prosthetic Group

To select the correct inhibitor, one must understand the unique catalytic machinery of Phenylalanine Ammonia-Lyase (PAL). Unlike most aminotransferases that utilize pyridoxal phosphate (PLP), PAL relies on a highly electrophilic MIO (3,5-dihydro-5-methylidene-4H-imidazol-4-one) prosthetic group.

The Inhibition Mechanisms
  • AOPP (Substrate Analogue / Carbonyl Reagent): AOPP functions as a competitive inhibitor.[1][2] It possesses an aminooxy group (

    
    ) that is highly reactive toward carbonyls. It acts as a quasi-irreversible inhibitor by forming a tightly bound oxime-like adduct with the electrophilic MIO group in the active site.
    
    • Limitation: The aminooxy group can non-specifically react with other carbonyl-containing enzymes or metabolites, potentially confounding metabolomic data.

  • AIP (Transition State Analogue): AIP is a conformationally restricted analogue of phenylalanine.[1][2][3] It mimics the geometry of the transition state during the deamination reaction.

    • Slow-Binding Kinetics: AIP does not bind instantaneously.[1][2][3] It exhibits a two-step binding mechanism where the initial collision complex (

      
      ) undergoes a slow conformational change to a tighter, final complex (
      
      
      ). This makes AIP a highly specific tool for studying the kinetic "breathing" of the PAL active site.
Diagram: The Phenylpropanoid Gateway & Inhibition Points

The following diagram visualizes the critical position of PAL and how inhibition shunts metabolic flux.

PhenylpropanoidPathwayPheL-PhenylalaninePALPAL Enzyme(Target)Phe->PALDeaminationCinnamicTrans-Cinnamic AcidPAL->Cinnamic  - NH3Coumaricp-Coumaric AcidCinnamic->CoumaricC4H EnzymeSalicylicSalicylic Acid(Defense Signaling)Cinnamic->SalicylicLigninLignin Biosynthesis(Cell Wall Rigidity)Coumaric->LigninFlavonoidsFlavonoids/Anthocyanins(Pigmentation/Defense)Coumaric->FlavonoidsAIPAIP(Transition State Analog)AIP->PAL  Competitive  Inhibition (Ki ~7nM)AOPPAOPP(Aminooxy Analog)AOPP->PAL  Competitive  Inhibition (Ki ~1.4nM)

Caption: PAL acts as the gatekeeper from primary to secondary metabolism. Both AIP and AOPP block the conversion of Phenylalanine to Trans-Cinnamic Acid, halting downstream lignin and flavonoid production.[4]

Comparative Efficacy Data

The following data aggregates kinetic parameters from purified PAL-1 isozymes (e.g., Petroselinum crispum and Fagopyrum esculentum).

FeatureAIP (2-Aminoindan-2-phosphonic acid) AOPP (

-aminooxy-

-phenylpropionic acid)
Inhibition Constant (

)
7 ± 2 nM (Parsley PAL-1)1.4 nM (Buckwheat PAL)
Binding Kinetics Slow-binding, competitive.[1][2][3]Slow-binding, competitive (very tight).
Association Rate (

)

High affinity, rapid onset.
Reversibility Reversible (

)
Reversible, but extremely slow dissociation.[1][2][3]
Specificity High. Restricted conformation fits PAL pocket specifically.Moderate. Aminooxy group can react with other carbonyls.
In Vivo Stability High.[3] Phosphonic acid group is metabolically stable.Moderate. Can be metabolized or degraded.
Primary Application Structural biology, kinetic studies, specific metabolic flux analysis.Potent phenotypic screening, agricultural herbicide research.

Key Insight: While AOPP appears more potent numerically (


conformational rigidity

Experimental Protocol: Validated PAL Inhibition Assay

This protocol is designed for self-validation. It includes a "Time-Dependent Onset" check to verify the slow-binding nature of these inhibitors.

Materials
  • Buffer A: 50 mM Tris-HCl (pH 8.8), 2 mM EDTA, 2 mM

    
    -mercaptoethanol.
    
  • Substrate: 100 mM L-Phenylalanine (freshly prepared).

  • Inhibitors: AIP and AOPP stocks (1 mM in water).

  • Enzyme Source: Purified PAL or crude plant extract (desalted via PD-10 column to remove endogenous phenylalanine).

Workflow Diagram

ProtocolWorkflowStep11. Pre-IncubationEnzyme + Inhibitor(0, 5, 10, 20 min)Step22. Start ReactionAdd L-Phe (10mM)Step1->Step2  Establish E-I ComplexStep33. MonitorAbsorbance @ 290nm(t-Cinnamic Acid)Step2->Step3  Kinetic ReadStep44. Data AnalysisPlot Rate vs. Pre-incubation TimeStep3->Step4  Calculate Ki_appControlControl:No InhibitorControl->Step2  Reference Slope

Caption: Workflow for determining time-dependent inhibition. Pre-incubation is critical for AIP and AOPP due to their slow-binding kinetics.

Step-by-Step Methodology
  • Preparation:

    • Clarify plant extracts by centrifugation (

      
      , 10 min).
      
    • Critical Step: Treat supernatant with PVPP (Polyvinylpolypyrrolidone) to remove endogenous phenolics that interfere with absorbance at 290 nm.

  • The "Slow-Binding" Check (Pre-incubation):

    • Prepare reaction mix:

      
       Buffer A + 
      
      
      Enzyme Extract.
    • Add

      
       Inhibitor (AIP or AOPP) to yield final concentrations of 10–100 nM.
      
    • Incubate at 30°C for varying times (

      
       minutes).
      
    • Rationale: If inhibition increases with pre-incubation time, you have confirmed the slow-binding mechanism characteristic of specific PAL inhibitors.

  • Activity Measurement:

    • Initiate reaction with

      
       L-Phenylalanine (10 mM final).
      
    • Immediately monitor absorbance at 290 nm (UV) for 15 minutes.

    • Target: Trans-cinnamic acid has a molar extinction coefficient (

      
      ) of 
      
      
      (or
      
      
      depending on pH).
  • Calculation:

    • Calculate

      
       from the linear portion of the curve.
      
    • Compare rates of pre-incubated samples vs.

      
       samples.
      

In Vivo Applications & Troubleshooting

When applying these inhibitors to live plant tissues (e.g., Arabidopsis seedlings, cell cultures), observe the following:

  • Dosage:

    • AOPP: Effective at

      
       in media.
      
    • AIP: Effective at

      
      .
      
  • Phenotypic Markers:

    • Positive Control: Reduction in root growth and browning of tissue (lack of lignin/phenolics).

    • Metabolic Shift: Both inhibitors should cause a massive spike in intracellular Phenylalanine levels (up to 50-fold) within 24 hours, as the gateway is blocked.

  • Reversibility:

    • AIP inhibition is reversible.[1][5] Washing the roots and transferring to inhibitor-free media can restore lignin biosynthesis within 24-48 hours, allowing for "pulse-chase" style experiments.

References

  • Appert, C., Zoń, J., & Amrhein, N. (2003).[3] Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.[1][2] Phytochemistry, 62(3), 415-422.[1]

  • Zoń, J., & Amrhein, N. (1992).[3] Inhibitors of phenylalanine ammonia-lyase: 2-Aminoindan-2-phosphonic acid and related compounds.[1][2][3][4][5][6][7] Liebigs Annalen der Chemie, 1992(6), 625-628.

  • Amrhein, N., & Gödeke, K. H. (1977). α-Aminooxy-β-phenylpropionic acid: A potent inhibitor of L-phenylalanine ammonia-lyase in vitro and in vivo.[5] Plant Science Letters, 8(4), 313-317.

  • Liu, J., Lefevere, H., Coussement, L., & Gheysen, L. (2024).[3] The phenylalanine ammonia‐lyase inhibitor AIP induces rice defence against the root‐knot nematode Meloidogyne graminicola. Molecular Plant Pathology.

A Comparative Guide to 2-Aminoindan-2-phosphonic Acid and Its 5-Substituted Derivatives as Phenylalanine Ammonia-Lyase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals exploring the modulation of the phenylpropanoid pathway, 2-aminoindan-2-phosphonic acid (AIP) has emerged as a cornerstone inhibitor of phenylalanine ammonia-lyase (PAL). This guide provides an in-depth comparison of the parent compound, AIP, with its 5-substituted derivatives, offering insights into their structure-activity relationships, inhibitory mechanisms, and the experimental protocols necessary for their evaluation.

Introduction: The Significance of Phenylalanine Ammonia-Lyase and Its Inhibition

Phenylalanine ammonia-lyase (PAL; EC 4.3.1.5) is a critical enzyme that catalyzes the first step in the phenylpropanoid pathway: the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This pathway is pivotal in plants for the biosynthesis of a vast array of secondary metabolites, including lignins, flavonoids, and phytoalexins, which are essential for growth, development, and defense. In the context of drug development, targeting PAL is of interest for its potential applications in agriculture, food preservation, and even as a potential therapeutic target in certain metabolic disorders.

2-Aminoindan-2-phosphonic acid (AIP) is a potent, competitive, and slow-binding inhibitor of PAL.[1][2] Its rigid, conformationally restricted structure, mimicking the substrate L-phenylalanine, allows for high-affinity binding to the enzyme's active site.[1] The exploration of AIP's derivatives, particularly at the 5-position of the indane ring, has been a logical step in elucidating the structure-activity relationships (SAR) that govern its inhibitory potency.

Comparative Analysis: 2-Aminoindan-2-phosphonic Acid vs. Its 5-Substituted Analogs

The core of this guide focuses on the comparative efficacy of AIP and its derivatives bearing different functional groups at the 5-position of the indane ring. A series of these compounds, including 5-nitro (NO₂), 5-amino (NH₂), 5-methyl (Me), 5-bromo (Br), and 5-hydroxy (OH) derivatives, have been synthesized and evaluated for their inhibitory activity against PAL.[3]

Mechanism of Action: A Shared Path

Both AIP and its 5-substituted derivatives act as competitive inhibitors of PAL.[1][3] This means they bind to the active site of the enzyme, directly competing with the natural substrate, L-phenylalanine. The phosphonic acid group is a key feature, acting as a bioisostere of the carboxylic acid group of phenylalanine and contributing to the strong binding affinity.[4] AIP itself has been characterized as a slow-binding inhibitor, indicating a time-dependent increase in inhibition as the enzyme-inhibitor complex undergoes a conformational change to a more stable state.[1] While detailed kinetic studies on the 5-substituted derivatives are less common in the literature, it is presumed they follow a similar competitive binding mechanism.

cluster_0 PAL Catalytic Cycle cluster_1 Inhibition L-Phe L-Phenylalanine (Substrate) PAL_Active_Site PAL Active Site L-Phe->PAL_Active_Site Binds trans-CA trans-Cinnamic Acid (Product) PAL_Active_Site->trans-CA Catalyzes AIP_Derivative AIP or 5-Substituted Derivative (Competitive Inhibitor) AIP_Derivative->PAL_Active_Site Competes with L-Phe for Binding

Caption: Competitive inhibition of Phenylalanine Ammonia-Lyase (PAL).

Structure-Activity Relationship and Performance Data

The primary determinant of the inhibitory potency of these compounds is the nature of the substituent at the 5-position. The available data, primarily from in vitro studies using buckwheat PAL, indicates that substitution at this position generally leads to a decrease in inhibitory activity compared to the parent compound, AIP.[3]

Compound5-SubstituentRelative Potency vs. AIPKey Observations
2-Aminoindan-2-phosphonic acid (AIP) -HHighThe parent compound and the most potent inhibitor in this series.
5-Bromo-AIP -BrModerateAmong the most active of the 5-substituted derivatives, but still about an order of magnitude less potent than AIP.[3]
5-Methyl-AIP -CH₃ModerateSimilar in activity to 5-Bromo-AIP, suggesting that small, relatively non-polar groups are tolerated.[3]
5-Nitro-AIP -NO₂LowSignificantly less active than AIP, indicating that a strongly electron-withdrawing group at this position is detrimental to activity.[3]
5-Amino-AIP -NH₂LowAlso shows reduced activity, suggesting that a polar, electron-donating group is not favorable for binding.[3]
5-Hydroxy-AIP -OHLowDemonstrates lower potency, further supporting that polar substitutions at the 5-position decrease inhibitory efficacy.[3]

Note: Specific IC₅₀ or Kᵢ values for the 5-substituted derivatives are not widely available in the public literature, hence the qualitative comparison. The kinetic analysis of AIP has revealed an equilibrium constant (Kᵢ) of approximately 7 ± 2 nM.[2]

The causality behind these observations likely lies in the steric and electronic effects of the substituents on the binding of the inhibitor to the PAL active site. The active site of PAL is a hydrophobic pocket, and it is plausible that the introduction of polar groups at the 5-position disrupts the optimal hydrophobic interactions, leading to a decrease in binding affinity. The relatively better performance of the 5-bromo and 5-methyl derivatives suggests that smaller, less polar substituents are more readily accommodated within the active site.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailed experimental protocols are essential. Below are representative methodologies for the synthesis of a 5-substituted AIP derivative and for conducting a PAL inhibition assay.

Synthesis of 5-Bromo-2-aminoindan-2-phosphonic Acid (Representative Protocol)

This protocol is a general representation based on common synthetic routes for aminophosphonic acids.

G start Start: 5-Bromo-2-indanone step1 Step 1: Reaction with Diethyl Phosphite and Amine (e.g., Kabachnik-Fields Reaction) start->step1 step2 Intermediate: Diethyl (2-amino-5-bromoindan-2-yl)phosphonate step1->step2 step3 Step 2: Acid Hydrolysis (e.g., reflux with conc. HCl) step2->step3 end Final Product: 5-Bromo-2-aminoindan-2-phosphonic Acid step3->end

Caption: General synthetic workflow for 5-Bromo-AIP.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-bromo-2-indanone in a suitable solvent (e.g., ethanol), add diethyl phosphite and an amine source (e.g., ammonia or a protected amine).

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating and stirred for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification of Intermediate: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude diethyl (2-amino-5-bromoindan-2-yl)phosphonate intermediate is then purified by column chromatography on silica gel.

  • Hydrolysis: The purified intermediate is dissolved in concentrated hydrochloric acid and refluxed for several hours. This step hydrolyzes the diethyl phosphonate ester to the phosphonic acid.[5]

  • Isolation of Final Product: After cooling, the reaction mixture is concentrated to dryness. The resulting solid is triturated with a solvent like acetone or ethanol to induce crystallization. The solid product, 5-bromo-2-aminoindan-2-phosphonic acid, is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay

This spectrophotometric assay measures the production of trans-cinnamic acid from L-phenylalanine.[6]

Materials:

  • Enzyme Source: Purified or partially purified PAL from a suitable source (e.g., buckwheat, parsley, or a recombinant source).

  • Buffer: 0.1 M Tris-HCl, pH 8.8.

  • Substrate Solution: 15 mM L-phenylalanine in buffer.

  • Inhibitor Stock Solutions: Prepare stock solutions of AIP and its 5-substituted derivatives in a suitable solvent (e.g., water or buffer).

  • Spectrophotometer: Capable of measuring absorbance at 290 nm.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the buffer, substrate solution, and the desired concentration of the inhibitor. A control reaction without the inhibitor should be run in parallel.

  • Pre-incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C or 37°C) for a few minutes to allow for temperature equilibration.

  • Initiation of Reaction: Add the PAL enzyme solution to the cuvette to initiate the reaction. The final volume should be constant for all assays.

  • Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 290 nm over time. This increase is due to the formation of trans-cinnamic acid. Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the initial rate of the reaction (the linear portion of the absorbance vs. time plot). The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100

  • Determination of IC₅₀/Kᵢ: To determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition), perform the assay with a range of inhibitor concentrations and plot the % inhibition against the logarithm of the inhibitor concentration. For determining the inhibition constant (Kᵢ), conduct the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Broader Implications and Future Directions

While the primary focus of research on AIP and its derivatives has been on their role as PAL inhibitors in plants, the broader implications for drug development should not be overlooked. The aminophosphonic acid scaffold is a known pharmacophore in various therapeutic areas.[4] For instance, other aminophosphonic acid derivatives are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key target in the central nervous system. To date, there is no direct evidence in the literature to suggest that AIP or its 5-substituted derivatives are active at the NMDA receptor. However, this remains an intriguing avenue for future investigation, especially for derivatives with modified lipophilicity that may allow for better blood-brain barrier penetration.

Furthermore, there is a significant gap in the literature regarding the in vivo pharmacokinetics (ADME) and toxicology of these compounds. For any of these molecules to be considered for therapeutic development, comprehensive studies in animal models are necessary to evaluate their absorption, distribution, metabolism, excretion, and potential toxicity.

Conclusion

2-Aminoindan-2-phosphonic acid is a potent and well-characterized inhibitor of phenylalanine ammonia-lyase. The exploration of its 5-substituted derivatives has provided valuable insights into the structure-activity relationships governing PAL inhibition. The current body of evidence suggests that substitutions at the 5-position of the indane ring generally reduce inhibitory potency, with smaller, non-polar substituents being more favorable than larger, polar ones. This guide provides a framework for understanding and comparing these compounds, along with the necessary experimental protocols for their further investigation. Future research should focus on obtaining more quantitative SAR data, exploring potential alternative biological targets, and establishing the in vivo pharmacological profile of these promising molecules.

References

  • Zoń, J., Miziak, P., Amrhein, N., & Gancarz, R. (2005). Inhibitors of Phenylalanine Ammonia-Lyase (PAL): Synthesis and Biological Evaluation of 5-Substituted 2-Aminoindane-2-phosphonic Acids. Chemistry & Biodiversity, 2(9), 1269-1277.
  • Appert, C., Zoń, J., & Amrhein, N. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. Phytochemistry, 62(3), 415-422.
  • Hu, G. S., Hur, Y. J., Jia, J. M., Lee, J. H., Chung, Y. S., Yi, Y. B., ... & Kim, D. H. (2011). Effects of 2-aminoindan-2-phosphonic acid treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola. Plant cell reports, 30(4), 665-674.
  • Orsini, F., & Sello, G. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current medicinal chemistry, 17(3), 261-289.
  • Montchamp, J. L. (2014).
  • Appert, C., Zoń, J., & Amrhein, N. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. Phytochemistry, 62(3), 415–422.
  • Orsini, F., & Sello, G. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current Medicinal Chemistry, 17(3), 261-289.
  • Zoń, J., & Amrhein, N. (1992). Inhibitors of Phenylalanine Ammonia-Lyase: 2-Aminoindan-2-phosphonic Acid and Related Compounds. Liebigs Annalen der Chemie, 1992(7), 625-628.
  • Appert, C., Zoń, J., & Amrhein, N. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. PubMed. Retrieved from [Link]

  • Hu, G. S., et al. (2011). Effects of 2-aminoindan-2-phosphonic acid treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola. PubMed. Retrieved from [Link]

  • Zoń, J., et al. (2005). Inhibitors of Phenylalanine Ammonia-Lyase (PAL): Synthesis and Biological Evaluation of 5-Substituted 2-Aminoindane-2-phosphonic Acids. ResearchGate. Retrieved from [Link]

  • Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. PMC. Retrieved from [Link]

  • Bio-Techne. (n.d.). Phenylalanine Ammonia Lyase/PAL Activity Assay Kit (Colorimetric) NBP3-25907 Manual. Retrieved from [Link]

Sources

A Researcher's Guide to the Enzymatic Specificity of 2-Aminoindan-2-phosphonic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of enzyme inhibitors, understanding the specificity of a compound is paramount. This guide provides an in-depth analysis of 2-Aminoindan-2-phosphonic acid (AIP), a potent enzyme inhibitor, focusing on its cross-reactivity profile. While celebrated for its targeted action, a thorough investigation into its interactions with other enzymes is crucial for robust experimental design and interpretation.

Introduction to 2-Aminoindan-2-phosphonic Acid (AIP)

2-Aminoindan-2-phosphonic acid (AIP) is a synthetic compound recognized for its potent inhibitory effects.[1] Structurally, it is a conformationally restricted analog of the amino acid phenylalanine. This rigid structure is key to its primary mechanism of action: the competitive inhibition of Phenylalanine Ammonia-Lyase (PAL).[2][3][4][5] PAL is a critical enzyme in the phenylpropanoid pathway in plants, responsible for the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[6][7] By inhibiting PAL, AIP effectively reduces the production of a wide array of phenolic compounds.[2][6][7][8][9]

The interaction between AIP and PAL is not only competitive but also exhibits time-dependent, slow-binding kinetics, leading to a tightly bound enzyme-inhibitor complex.[4][5] This results in a very low inhibition constant (Ki) of approximately 7 nM, signifying a high affinity of AIP for PAL.[4] This high potency and specific mode of action have made AIP a valuable tool in plant biology to study the roles of phenolic compounds in various physiological processes.[6][7][8]

The Question of Cross-Reactivity: Beyond Phenylalanine Ammonia-Lyase

While the potent inhibition of PAL by AIP is well-documented, its interaction with other enzymes is less characterized in publicly available literature. The phosphonate group within AIP is a known pharmacophore that can mimic the tetrahedral transition state of phosphate or carboxylate groups, which are common in the active sites of many enzymes.[10][11] This structural mimicry raises the possibility of off-target effects. For instance, phosphonates have been shown to inhibit a range of enzymes, including protein-tyrosine phosphatases and farnesyl pyrophosphate synthases.[12][13]

Given that AIP is an amino acid analog, it is plausible that it could interact with other enzymes that bind phenylalanine or other amino acids, such as aminoacyl-tRNA synthetases or various aminotransferases. However, without direct experimental evidence, the selectivity of AIP remains an open question. The following sections of this guide are designed to provide researchers with the conceptual framework and practical methodologies to investigate the cross-reactivity of AIP.

Experimental Workflow for Assessing Cross-Reactivity

A systematic evaluation of an inhibitor's cross-reactivity is a cornerstone of its preclinical characterization. The following experimental workflow outlines a robust strategy for assessing the specificity of AIP.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_confirmation Phase 3: Hit Confirmation & Dose-Response cluster_kinetics Phase 4: Mechanism of Action AIP AIP Stock Solution (e.g., 10 mM in DMSO) Primary_Screen Single-Point Inhibition Screen (e.g., 10 µM AIP) AIP->Primary_Screen Enzyme_Panel Enzyme Panel Selection (e.g., PTPs, Kinases, Proteases) Assay_Dev Assay Development & Optimization for each enzyme Enzyme_Panel->Assay_Dev Assay_Dev->Primary_Screen Hit_Confirm Confirmation of Hits from Primary Screen Primary_Screen->Hit_Confirm < 50% inhibition (No Hit) Dose_Response IC50 Determination for Confirmed Hits Primary_Screen->Dose_Response > 50% inhibition (Hit) Kinetic_Studies Ki Determination & Mechanism of Inhibition Studies Dose_Response->Kinetic_Studies

Caption: A generalized workflow for assessing the cross-reactivity of an enzyme inhibitor like AIP.

Step-by-Step Protocol for a Primary Cross-Reactivity Screen

This protocol describes a generic spectrophotometric assay to quantify the activity of a hypothetical off-target enzyme in the presence and absence of AIP.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of AIP (e.g., 10 mM in DMSO).

    • Prepare assay buffer specific to the enzyme being tested.

    • Prepare a stock solution of the enzyme and its substrate in the assay buffer.

  • Assay Plate Setup:

    • Use a 96-well microplate for the assay.

    • Add 2 µL of the AIP stock solution to the "test" wells.

    • Add 2 µL of DMSO to the "control" wells.

    • Add 188 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-set to the appropriate wavelength for detecting the product of the enzymatic reaction.

    • Measure the absorbance at regular intervals (e.g., every 30 seconds) for 15-30 minutes to obtain the reaction kinetics.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for both the control and test wells by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition using the following formula: % Inhibition = (1 - (V₀_test / V₀_control)) * 100

Comparative Data: AIP's Known Specificity and Potential Off-Targets

Enzyme TargetKnown/Hypothesized InteractionRationale for ConsiderationRecommended Assay Type
Phenylalanine Ammonia-Lyase (PAL) Potent Competitive Inhibitor Primary target; conformationally restricted phenylalanine analog.Spectrophotometric
Protein Tyrosine Phosphatases (PTPs)HypothesizedPhosphonate group can act as a phosphate mimic.[12]Fluorescence-based
Aminoacyl-tRNA SynthetasesHypothesizedAIP is a phenylalanine analog.Radio-labeled Amino Acid Incorporation
Farnesyl Pyrophosphate SynthasesHypothesizedKnown to be inhibited by other phosphonates.[13]Malachite Green Assay
Other Amino Acid Utilizing EnzymesHypothesizedStructural similarity to amino acids.Varies by enzyme

Visualizing the Rationale for Cross-Reactivity Testing

The chemical structure of AIP provides clues to its potential for off-target interactions. The phosphonate group, in particular, is a key feature that warrants investigation against enzymes that recognize phosphate or carboxylate moieties.

structural_rationale cluster_features Key Structural Features of AIP cluster_targets Potential Off-Target Enzyme Classes AIP 2-Aminoindan-2-phosphonic acid (AIP) Amino_Acid_Backbone Amino Acid-like Backbone AIP->Amino_Acid_Backbone Phosphonate_Group Phosphonate Group AIP->Phosphonate_Group AA_Enzymes Amino Acid Utilizing Enzymes (e.g., Synthetases, Transferases) Amino_Acid_Backbone->AA_Enzymes Structural Mimicry Phosphate_Enzymes Phosphate-Binding Enzymes (e.g., Phosphatases, Kinases) Phosphonate_Group->Phosphate_Enzymes Bioisosteric Replacement of Phosphate/Carboxylate

Caption: The structural features of AIP that suggest potential for cross-reactivity with different enzyme classes.

Conclusion and Future Directions

2-Aminoindan-2-phosphonic acid is an exceptionally potent and specific inhibitor of Phenylalanine Ammonia-Lyase. This makes it an invaluable tool for studying the phenylpropanoid pathway in plants. However, a comprehensive understanding of its cross-reactivity profile is essential for its broader application and for the accurate interpretation of experimental results. The lack of extensive public data on AIP's off-target effects highlights a critical knowledge gap.

Researchers utilizing AIP should consider performing their own cross-reactivity profiling, particularly against enzymes that are relevant to their experimental system and that are structurally or functionally related to PAL or other potential targets as outlined in this guide. The methodologies presented here provide a starting point for such investigations. A thorough characterization of AIP's selectivity will not only enhance its utility as a research tool but also provide a more complete picture of its biological activities.

References

  • 2-aminoindane-2-phosphonic acid (AIP) improves Cannabis sativa protoplast isolation and early cellular division . ResearchGate. Available from: [Link]

  • Experimental and ab initio calculated structures of 2-aminoindane-2-phosphonic acid, a potent inhibitor of phenylalanine ammonia-lyase, and theoretical studies of its binding to the model enzyme structure . ResearchGate. Available from: [Link]

  • Cas 141120-17-4,2-aminoindan-2-phosphonic acid - LookChem . LookChem. Available from: [Link]

  • Effects of 2-aminoindan-2-phosphonic acid treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola . ResearchGate. Available from: [Link]

  • Inhibitors of Phenylalanine Ammonia-Lyase (PAL): Synthesis and Biological Evaluation of 5-Substituted 2-Aminoindane-2-phosphonic Acids | Request PDF . ResearchGate. Available from: [Link]

  • Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues . PubMed. Available from: [Link]

  • Effects of 2-aminoindan-2-phosphonic acid treatment on the accumulation of salidroside and four phenylethanoid glycosides in suspension cell culture of Cistanche deserticola . PubMed. Available from: [Link]

  • Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases . PMC - NIH. Available from: [Link]

  • Phosphonate Biochemistry | Chemical Reviews . ACS Publications. Available from: [Link]

  • Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective . PMC. Available from: [Link]

  • Biosynthesis of Phosphonic and Phosphinic Acid Natural Products . Annual Reviews. Available from: [Link]

Sources

Structural-Activity Relationship of 2-Aminoindan-2-Phosphonic Acid (AIP) Analogs: A Technical Guide to PAL Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural-Activity Relationship of 2-Aminoindan-2-Phosphonic Acid Analogs Content Type: Publish Comparison Guide

Executive Summary

2-Aminoindan-2-phosphonic acid (AIP) represents a class of conformationally restricted amino acid analogs that function as ultra-potent, slow-binding inhibitors of Phenylalanine Ammonia-Lyase (PAL) .[1][2] Unlike flexible open-chain analogs, AIP utilizes a rigid indan scaffold to lock the amino and phosphonic acid moieties into a specific spatial arrangement that mimics the transition state of the phenylalanine deamination reaction.

This guide analyzes the structural determinants of AIP’s potency (


), compares it against key alternatives like (S)-2-aminooxy-3-phenylpropanoic acid (AOPP)  and L-2-aminoindan-2-carboxylic acid (AIC) , and provides validated protocols for assessing these compounds in drug discovery and plant physiology research.

Chemical Scaffold & Mechanism of Action

The Pharmacophore: Transition State Mimicry

The primary mechanism of AIP is Transition State Analogue Inhibition . The deamination of L-phenylalanine by PAL proceeds through an


-like transition state involving a carbanion intermediate.
  • Tetrahedral Geometry: The phosphonic acid group (

    
    ) mimics the tetrahedral geometry of the transition state more effectively than the planar carboxylic acid of the natural substrate.
    
  • Conformational Lock: The indan ring restricts rotation around the

    
     bond (
    
    
    
    angle), reducing the entropic penalty of binding.
DOT Diagram: Mechanism of Action & Binding Kinetics

The following diagram illustrates the kinetic mechanism where AIP acts as a slow-binding inhibitor, inducing a conformational change in the enzyme (


).

PAL_Inhibition_Mechanism E PAL Enzyme (E) EI E-I Complex (Rapid Equilibrium) E->EI + I (k1) I AIP (Inhibitor) EI->E (k-1) EI_star E*-I Complex (Tight Binding) EI->EI_star Conformational Change (k2 = 2.6x10^4 M^-1 s^-1) EI_star->EI (k-2 = 1.8x10^-4 s^-1)

Caption: Kinetic scheme of AIP inhibition showing the two-step slow-binding mechanism. The formation of the tight E*-I complex is the rate-limiting step for high-affinity inhibition.

Comparative SAR Analysis

The "Switch": Phosphonate vs. Carboxylate

A critical SAR finding is the functional inversion caused by bioisosteric replacement.

  • 2-Aminoindan-2-Phosphonic Acid (AIP): Potent Inhibitor (

    
    ).[1][2] The phosphonate cannot be eliminated by the enzyme, trapping it in the active site.
    
  • 2-Aminoindan-2-Carboxylic Acid (AIC): Substrate.[1][2] Despite the rigid ring, the carboxylate allows normal catalytic processing, converting the molecule into indene-2-carboxylic acid .

Ring Substitution (The 5-Position)

Modifications to the aromatic ring of the indan scaffold significantly impact potency, revealing a tight steric pocket in the PAL active site.

Substituent (5-Pos)Electronic EffectSteric BulkRelative Potency (vs AIP)Outcome
-H (Parent AIP) NeutralLow100% Optimal Fit
-Br (Bromo) Weak DeactivatingModerate~10%Tolerated but reduced affinity
-CH3 (Methyl) Weak ActivatingModerate~10%Tolerated but reduced affinity
-NO2 (Nitro) Strong DeactivatingHigh<1%Poor Binding (Steric Clash)
-OH (Hydroxy) ActivatingModerate<1%Loss of Activity (Polarity mismatch)
Stereochemical Configuration

Crystallographic and modeling studies indicate that AIP exists in equilibrium between two conformers:

  • Equatorial Phosphonate: Thermodynamically stable in solution.[3]

  • Axial Phosphonate: The required conformation for PAL binding.[3] Insight: The enzyme selects the higher-energy axial conformer, which explains the "slow-binding" kinetics observed in assays.

Performance Comparison Guide

This section compares AIP against industry-standard alternatives for researchers selecting a tool compound.

Table 1: Comparative Performance Metrics
FeatureAIP (2-Aminoindan-2-phosphonic acid) AOPP ((S)-2-aminooxy-3-phenylpropanoic acid) L-Phe (Natural Substrate)
Primary Role Ultra-potent PAL InhibitorPotent PAL InhibitorSubstrate
Mechanism Transition State Analog (Competitive)Carbonyl Reagent / CompetitiveN/A

(Inhibition Constant)
7 ± 2 nM ~20-50 nM

Binding Kinetics Slow-binding (Time-dependent)Slow-bindingFast turnover
In Vivo Stability High (C-P bond is metabolically stable)Moderate (Aminooxy group reactive)Low (Metabolized)
Selectivity High for PAL; Low for TransaminasesHigh for PAL; affects some pyridoxal enzymesNone
DOT Diagram: SAR Logic Flow

SAR_Logic Scaffold 2-Aminoindan Scaffold Mod_Head Head Group Modification (C2 Position) Scaffold->Mod_Head Mod_Ring Ring Substitution (C5 Position) Scaffold->Mod_Ring Res_Phos Phosphonic Acid (-PO3H2) RESULT: nM Inhibitor (AIP) Mod_Head->Res_Phos Tetrahedral TS Mimic Res_Carb Carboxylic Acid (-COOH) RESULT: Substrate (AIC) Mod_Head->Res_Carb Planar Ground State Res_Bulky Bulky Groups (-NO2, -OH) RESULT: Activity Loss Mod_Ring->Res_Bulky Steric Clash Res_Small Small Groups (-Br, -Me) RESULT: Moderate Activity Mod_Ring->Res_Small Tolerated

Caption: Decision tree for structural modifications of the aminoindan scaffold. The C2-phosphonate is the critical "warhead" for inhibition.

Experimental Protocols

Synthesis of AIP (Kabachnik-Fields Variation)

Note: This protocol synthesizes the diethyl ester, followed by deprotection.

  • Reagents: 2-Indanone, Diethyl phosphite, Ammonium acetate.

  • Condensation: Dissolve 2-indanone (10 mmol) in toluene. Add diethyl phosphite (12 mmol) and ammonium acetate (12 mmol).

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water for 4–6 hours.

  • Workup: Wash organic layer with

    
    , dry over 
    
    
    
    , and concentrate in vacuo.
  • Hydrolysis (Deprotection): Reflux the crude ester in 6M HCl for 12 hours.

  • Purification: Recrystallize from water/ethanol to yield AIP as a white crystalline solid.

PAL Inhibition Assay (Spectrophotometric)

This assay measures the formation of trans-cinnamic acid from L-phenylalanine at 290 nm.

Materials:

  • Buffer: 100 mM Tris-HCl, pH 8.5.

  • Substrate: 100 mM L-Phenylalanine stock.

  • Enzyme: Purified PAL (e.g., from Petroselinum crispum or recombinant source).

  • Inhibitor: AIP stock (dissolved in water, pH adjusted to 7.0).

Workflow:

  • Pre-incubation: Mix

    
     Buffer + 
    
    
    
    Enzyme +
    
    
    AIP (various concentrations: 1–100 nM).
  • Equilibration: Incubate at 30°C for 10 minutes (Critical for slow-binding inhibitors like AIP to establish equilibrium).

  • Initiation: Add

    
     L-Phenylalanine (Final conc. 
    
    
    
    ).
  • Detection: Monitor Absorbance at 290 nm for 15 minutes.

  • Data Analysis: Plot

    
     vs. 
    
    
    
    to determine
    
    
    . For
    
    
    , use the equation for competitive inhibition:
    
    

Validation Check:

  • Control: Reaction without AIP must show linear increase in

    
    .
    
  • Specificity: Add AIP; rate should decrease non-linearly over the first minute (lag phase) if pre-incubation is omitted, confirming slow-binding kinetics.

References

  • Zoń, J., & Amrhein, N. (1992). Inhibitors of Phenylalanine Ammonia-Lyase: Synthesis and Biological Evaluation of 5-Substituted 2-Aminoindane-2-phosphonic Acids. Liebigs Annalen der Chemie. Retrieved from [Link]

  • Appert, C., et al. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. Phytochemistry. Retrieved from [Link]

  • ResearchGate. (2005).[2] Experimental and ab initio calculated structures of 2-aminoindane-2-phosphonic acid. Retrieved from [Link]

Sources

Comparative Guide: Effects of AIP (PAL Inhibitor) on Diploid vs. Tetraploid Plant Physiology

[1][2][3][4]

Executive Summary

This technical guide analyzes the differential effects of 2-Aminoindan-2-phosphonic acid (AIP) on diploid (2n) versus tetraploid (4n) plant systems. AIP is a potent, specific, and competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL) , the gateway enzyme of the phenylpropanoid pathway.

While polyploidy is often induced to enhance secondary metabolite production, AIP serves as a critical "loss-of-function" probe to study these pathways. Experimental data indicates that diploids and tetraploids exhibit distinct physiological uncoupling when treated with AIP, particularly regarding heavy metal translocation, lignification, and tissue culture regeneration potential.

Mechanistic Foundation: AIP and the Phenylpropanoid Pathway

To understand the differential effects on ploidy, one must first understand the target. PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[1] This is the rate-limiting step for the biosynthesis of:

  • Lignins: Structural integrity and vascular transport.

  • Flavonoids/Anthocyanins: Stress defense and pigmentation.

  • Salicylic Acid (SA): Pathogen defense signaling.

AIP Action: By mimicking the transition state of phenylalanine, AIP blocks PAL, shutting down downstream phenolic synthesis.

Pathway Diagram: AIP Inhibition Logic

PhenylpropanoidPathwayPhenylalanineL-PhenylalaninePALEnzyme: PAL(Phenylalanine Ammonia-Lyase)Phenylalanine->PALAIPAIP(Inhibitor)AIP->PALCompetitiveInhibitionCinnamicAcidtrans-Cinnamic AcidPAL->CinnamicAcidLigninLignin(Cell Wall/Transport)CinnamicAcid->LigninFlavonoidsFlavonoids(Antioxidants)CinnamicAcid->FlavonoidsSalicylicAcidSalicylic Acid(Defense)CinnamicAcid->SalicylicAcid

Figure 1: Mechanism of Action. AIP competitively inhibits PAL, halting the conversion of Phenylalanine to Cinnamic Acid and preventing downstream metabolite synthesis.[1]

Comparative Analysis: Diploid vs. Tetraploid Response

The following analysis synthesizes data from comparative studies (e.g., on Matricaria chamomilla and Fagopyrum tataricum).

A. Heavy Metal Stress & Translocation (The "Root Block" Effect)

One of the most distinct differences between ploidy levels under AIP treatment is observed in Copper (Cu) uptake and translocation.

  • Diploid Response: Under normal Cu stress, diploids rapidly lignify roots to trap Cu and prevent it from reaching shoots (a defense mechanism). When AIP inhibits this lignification, the "trap" fails, and Cu floods the shoots.

  • Tetraploid Response: Tetraploids inherently possess different root hydraulic properties and thicker cell walls. They do not show the same dependency on acute lignification for Cu retention. Therefore, AIP treatment does not significantly alter Cu translocation patterns in tetraploids.[2]

ParameterDiploid (2n) + AIPTetraploid (4n) + AIPInterpretation
Root Cu Content Decreased significantlyNo significant changeAIP compromises the diploid root's ability to sequester metal.[2][3]
Shoot Cu Content Increased (Translocation unblocked)StableTetraploids have ploidy-specific buffering mechanisms independent of acute PAL activity.
Lignification Inhibited (High sensitivity)Less affectedTetraploids may rely on constitutive structural barriers rather than induced lignification.
ROS (H₂O₂) High accumulationModerate accumulationDiploids suffer more oxidative stress when phenolic antioxidants are blocked by AIP.
B. Tissue Culture & Regeneration

In somatic embryogenesis and callus culture, AIP is used to prevent oxidative browning (accumulation of oxidized phenols/quinones).[4]

  • Regeneration Bias: In Fagopyrum (Buckwheat) studies, low concentrations of AIP (10 µM) favored the regeneration of diploid plants.[4][5]

  • Toxic Threshold: Higher concentrations (100 µM) halted regeneration in both, but tetraploids often require different inhibitors (like AOPP) to regenerate successfully, suggesting distinct hormonal/metabolic thresholds for differentiation in polyploids.

C. Metabolic Flux
  • Phenylalanine Accumulation: Because PAL is blocked, the substrate (Phenylalanine) accumulates. Both ploidies show this, but the rate of accumulation is often higher in tetraploids due to their naturally higher metabolic baselines.

  • Protein Synthesis: AIP does not inhibit protein synthesis directly. However, in diploids, the diversion of carbon flow away from secondary metabolism often results in a compensatory stress response that is less pronounced in the more robust tetraploids.

Experimental Protocols

Note: These protocols assume the use of 2-Aminoindan-2-phosphonic acid (AIP) .[2][6][7][1][5][8][9][10] Do not confuse with Amiprophos-methyl (APM), which is an herbicide used to induce polyploidy.

Protocol A: Assessing Phenolic-Dependent Metal Stress

Objective: Determine if ploidy confers resistance to metal stress via PAL activity.

  • Plant Material: Synchronize 21-day-old seedlings of diploid and tetraploid lines (verified by flow cytometry).

  • Hydroponic Setup: Transfer to Hoagland solution. Acclimatize for 48 hours.

  • Treatment Groups:

    • Control (Nutrient solution only)

    • Stress (e.g., 60 µM Cu)

    • Inhibitor (10 µM AIP)[4]

    • Combined (60 µM Cu + 10 µM AIP)

  • Incubation: 24 hours (Short-term) to 7 days (Long-term).

  • Harvest: Separate roots and shoots. Wash roots with 10 mM CaCl₂ to remove surface-bound metal.

  • Analysis:

    • Enzyme Assay: Extract protein and measure PAL activity (AIP is a reversible competitive inhibitor; extensive dialysis may restore activity, so measure immediately).

    • Metabolites:[2][1][5][11] HPLC for soluble phenols/flavonoids.

    • Metal Content: Atomic Absorption Spectroscopy (AAS).

Protocol B: Reducing Oxidative Browning in Protoplast Isolation

Objective: Use AIP to improve viability of recalcitrant tetraploid tissues.

  • Enzyme Solution Prep: Cellulase Onozuka R-10 (1.5%) + Macerozyme R-10 (0.4%).

  • AIP Addition: Add 1.0 mM AIP directly to the enzyme digestion solution.

    • Rationale: Prevents the immediate oxidation of phenols released during cell wall digestion.

  • Digestion: Incubate leaf strips in darkness at 25°C for 4-16 hours.

  • Purification: Filter through 40 µm mesh and sucrose gradient centrifugation.

  • Observation: Compare pellet color. AIP-treated pellets should be green/yellow; untreated often turn brown/black (melanization).

Visualizing the Experimental Workflow

ExperimentalWorkflowDiploidDiploid (2n)SeedlingsTreatmentTreatment:Cu (Stress) + AIP (Inhibitor)Diploid->TreatmentTetraploidTetraploid (4n)SeedlingsTetraploid->TreatmentSplit2n2n Response:PAL BlockedTreatment->Split2n2n PathwaySplit4n4n Response:PAL BlockedTreatment->Split4n4n PathwayResult2nRoot Lignin: LOWShoot Cu: HIGH(Loss of Barrier)Split2n->Result2nResult4nRoot Lignin: MEDShoot Cu: LOW(Constitutive Barrier)Split4n->Result4n

Figure 2: Differential physiological outcomes of AIP treatment under metal stress. Diploids lose their primary defense mechanism (lignification), while tetraploids maintain homeostasis through alternative structural means.

References
  • Kováčik, J., Klejdus, B., Hedbavny, J., & Zoń, J. (2010). Copper Uptake Is Differentially Modulated by Phenylalanine Ammonia-lyase Inhibition in Diploid and Tetraploid Chamomile.[2][6][7][3] Journal of Agricultural and Food Chemistry, 58(18), 10271–10277.[2] [Link]

  • Appert, C., Zoń, J., & Amrhein, N. (2003).[2] Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.[2] Phytochemistry, 62(3), 415–422.[2] [Link]

  • Rumyantseva, N. I., et al. (2025). Effect of potent inhibitors of phenylalanine ammonia-lyase and PVP on in vitro morphogenesis of Fagopyrum tataricum. BMC Plant Biology. [Link] (Note: Contextualized from search snippet regarding AIP and ploidy regeneration).

  • Jones, M., et al. (2020). 2-aminoindane-2-phosphonic acid (AIP) improves Cannabis sativa protoplast isolation and early cellular division.[4] Frontiers in Plant Science. [Link][9][12]

Technical Guide: Validating Neuroprotective Amino Acid Solutions in Ischemic Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Shift from Receptor Blockade to Metabolic Rescue For decades, ischemic stroke research focused heavily on NMDA receptor antagonists (e.g., MK-801), which ultimately failed in clinical translation due to psychomimetic side effects and narrow therapeutic windows. The current frontier in neuroprotection has shifted toward metabolic and vascular support using specific amino acid solutions.

This guide provides a technical validation framework for three primary amino acid candidates—L-Serine, Taurine, and Branched-Chain Amino Acids (BCAAs) . Unlike broad-spectrum excitotoxicity blockers, these agents target specific survival pathways: microvascular perfusion, osmoregulation, and anaplerotic energy support.

Part 1: Mechanistic Foundation & Candidate Selection

To validate these solutions, one must first understand that they do not compete on the same axis. They address distinct pathological failures in the ischemic cascade.

The Candidates
  • L-Serine (The Vascular Rescuer):

    • Mechanism:[1][2][3][4][5][6] Activates endothelial Ca²⁺-activated K⁺ channels (SK/IK channels), inducing hyperpolarization and vasodilation. It also acts as a neurotrophic factor precursor.

    • Target: Penumbral blood flow restoration and anti-inflammation.

  • Taurine (The Cytoprotective Stabilizer): [3][6][7]

    • Mechanism:[1][2][3][4][5][6] Functions as a potent osmoregulator to prevent cytotoxic edema. It inhibits calpain and caspase-3 activation, reducing apoptosis.[3][8]

    • Target: Mitochondrial integrity and membrane stabilization.

  • BCAAs (The Metabolic Sustainer):

    • Mechanism:[1][2][3][4][5][6] Valine, Leucine, and Isoleucine cross the Blood-Brain Barrier (BBB) via the LAT1 transporter. They serve as alternative carbon sources for the TCA cycle (anaplerosis) when glucose metabolism is compromised.

    • Target: ATP preservation in the ischemic core/penumbra.

Mechanistic Pathway Visualization

The following diagram illustrates how these amino acids intercept the ischemic cascade at different points compared to the standard control, Edaravone.

IschemiaPathways Ischemia Ischemia / OGD EnergyFail ATP Depletion Ischemia->EnergyFail Vasoconstriction Microvascular Collapse Ischemia->Vasoconstriction Glutamate Glutamate Release EnergyFail->Glutamate CaInflux Ca2+ Overload Glutamate->CaInflux ROS ROS / Peroxynitrite CaInflux->ROS BCAA BCAAs (Metabolic Support) TCA TCA Cycle Anaplerosis BCAA->TCA Substrate Supply Serine L-Serine (Vascular Rescue) Vasodilation Endothelial Hyperpolarization Serine->Vasodilation K+ Channel Activation Taurine Taurine (Osmoregulator) Taurine->CaInflux Buffers Ca2+ MitoProtection Mitochondrial Integrity Taurine->MitoProtection Edaravone Edaravone (ROS Scavenger) Edaravone->ROS Scavenges TCA->EnergyFail Mitigates Vasodilation->Vasoconstriction Reverses

Figure 1: Mechanistic interception points of amino acid therapies in the ischemic cascade. Note distinct pathways for Serine (Vascular) vs. BCAA (Metabolic).

Part 2: Comparative Analysis Guide

When designing your validation study, use the following comparative benchmarks. Data is synthesized from key reference studies (Ren et al., Menzie et al., Sun et al.) to establish expected efficacy ranges.

Table 1: Comparative Efficacy Profile (Synthesized Data)
FeatureL-Serine Taurine BCAAs (Val/Leu/Iso) Edaravone (Control)
Primary Mechanism rCBF Improvement (Endothelial)Anti-apoptosis / OsmoregulationEnergy Metabolism (TCA Support)Free Radical Scavenging
Optimal Window 0–3 hours post-strokePre-treatment or <1h postChronic/Rehab phase (Subacute)<24 hours
Infarct Reduction High (~50-60%) Moderate (~30-40%)Low-Moderate (~20%)Moderate (~30-40%)
Neurological Score Significant Improvement (Longa)Moderate ImprovementImproves Motor Function (Muscle)Moderate Improvement
Key Biomarker Increased rCBF (Laser Doppler)Reduced Caspase-3 / CalpainPreserved Muscle Mass / ATPReduced 3-Nitrotyrosine
Best Use Case Acute Reperfusion SupportCytoprotection / Edema ControlRecovery & Sarcopenia PreventionAcute Oxidative Stress

Critical Insight: L-Serine shows the highest potential for acute infarct volume reduction due to its ability to physically restore blood flow to the penumbra, whereas BCAAs are superior for functional recovery and preventing stroke-associated sarcopenia in the sub-acute phase.

Part 3: Experimental Validation Protocols

To publish a credible comparison, you must utilize a self-validating system. The Middle Cerebral Artery Occlusion (MCAO) model is the gold standard, but it is prone to variability.

The Self-Validating MCAO Workflow
  • Animal Model: Adult male Sprague-Dawley rats (250–300g).

  • Inclusion Criteria (The Gatekeeper): You must use Laser Doppler Flowmetry (LDF). Animals failing to show >70% drop in regional Cerebral Blood Flow (rCBF) upon occlusion must be excluded.

  • Blinding: The surgeon, the drug administrator, and the analyst must be three different individuals.

Protocol Steps

Step 1: Preparation & Anesthesia

  • Induce with isoflurane (3-4%). Maintain at 1.5-2%.

  • Critical: Maintain rectal temperature at 37.0°C ± 0.5°C using a feedback-controlled heating pad. Hypothermia is a potent neuroprotectant and will confound results.

Step 2: Occlusion (The Insult)

  • Expose the External Carotid Artery (ECA) and Internal Carotid Artery (ICA).

  • Insert a silicon-coated monofilament (Doccol style) into the ICA to block the MCA origin.

  • Validation: Verify LDF drop (>70% reduction).

  • Duration: 90 minutes (Transient MCAO) for reperfusion studies.

Step 3: Treatment Administration (The Variable)

  • Group A (Vehicle): Saline i.v. at reperfusion.

  • Group B (L-Serine): 168 mg/kg i.v. at reperfusion (Ren et al. protocol).

  • Group C (Taurine): 50 mg/kg i.v. bolus.

  • Group D (Edaravone): 3 mg/kg i.v. (Positive Control).

Step 4: Reperfusion & Analysis

  • Withdraw filament after 90 mins.

  • Sacrifice at 24h (acute) or 7 days (functional).

  • Staining: 2% TTC staining for infarct volume calculation. Correct for edema using the formula: Corrected Volume = Contralateral Hemisphere Volume – (Ipsilateral Hemisphere Volume – Infarct Volume).

Experimental Workflow Diagram

MCAO_Protocol Start Anesthesia & LDF Probe Setup Occlusion Insert Filament (MCAO) Start->Occlusion Check LDF Drop >70%? Occlusion->Check Exclude Exclude Animal Check->Exclude No Wait 90 min Ischemia Check->Wait Yes Reperf Reperfusion & Drug Admin Wait->Reperf Analysis 24h TTC Staining & Neuro Scoring Reperf->Analysis

Figure 2: Validated MCAO workflow ensuring exclusion of technical failures via Laser Doppler Flowmetry (LDF).

Part 4: Data Presentation & Statistical Rigor

When publishing your comparison, avoid simple bar charts. Use Box-and-Whisker plots to show variability, as stroke models have high inherent variance.

Required Statistical Tests:
  • Neurological Scores (Ordinal Data): Non-parametric tests (Kruskal-Wallis followed by Dunn’s post-hoc). Do not use ANOVA for ordinal scoring.

  • Infarct Volume (Continuous Data): One-way ANOVA with Bonferroni correction.

  • Mortality: Kaplan-Meier survival analysis (essential for 7-day studies).

Interpretation of Results
  • Success Criteria: A candidate is considered "neuroprotective" if it reduces corrected infarct volume by >25% compared to vehicle AND improves neurological score by ≥1 point on the Longa scale.

  • The "Serine Signal": If validating L-Serine, look specifically for sparing of the cortical penumbra rather than the striatal core. The core is often unsalvageable; the penumbra is where blood flow restoration matters.

References

  • Ren, C., et al. (2021). "L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury."[2] Frontiers in Molecular Neuroscience. Link

  • Sun, L., et al. (2013). "Neuroprotective effect of L-serine against temporary cerebral ischemia in rats." Journal of Neuroscience Research.[2] Link

  • Menzie, J., et al. (2013). "Neuroprotective Mechanisms of Taurine against Ischemic Stroke." Brain Sciences.[9] Link

  • Aquilani, R., et al. (2011). "Branched-chain amino acids and stroke: a systematic review." Journal of Nutrition, Health & Aging. Link

  • Edaravone Acute Infarction Study Group. (2003). "Effect of a novel free radical scavenger, edaravone (MCI-186), on acute brain infarction." Cerebrovascular Diseases. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Aminoindan-2-phosphonic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds like 2-Aminoindan-2-phosphonic acid hydrochloride is pivotal. However, scientific advancement carries a profound responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is not a mere procedural afterthought; it is an integral part of the experimental lifecycle, safeguarding both personnel and the ecosystem. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 2-Aminoindan-2-phosphonic acid hydrochloride, moving beyond simple steps to explain the causality behind these essential protocols.

Hazard Profile and Risk Assessment: The "Why" Behind Caution

Understanding the intrinsic hazards of 2-Aminoindan-2-phosphonic acid hydrochloride is the foundation of its safe management. This compound is not benign, and its disposal pathway is dictated by its specific chemical and toxicological properties.

According to its Safety Data Sheet (SDS), the compound presents several key hazards:

  • Acute Oral Toxicity: It is classified as harmful if swallowed[1][2].

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation[1][3].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1][3].

The phosphonic acid functional group also contributes to its acidic nature, requiring careful segregation from incompatible materials like bases and strong oxidizing agents to prevent violent reactions[2][4][5]. Environmentally, discharging organophosphorus compounds into sewer systems or waterways is strictly prohibited, as they can disrupt aquatic ecosystems[4][6]. Therefore, all waste streams containing this compound must be designated as hazardous chemical waste.

PictogramSignal WordGHS Hazard ClassificationHazard Statement

Warning Acute toxicity, oral (Category 4)H302: Harmful if swallowed[1]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[1]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing this chemical for disposal, the proper selection and use of PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical hazard.

ScenarioRequired Personal Protective Equipment
Routine Handling & Weighing ANSI-approved safety glasses with side shields or chemical splash goggles; chemical-resistant gloves (e.g., nitrile); lab coat; work conducted in a certified chemical fume hood[1][3].
Preparing Waste Containers Chemical splash goggles; chemical-resistant gloves; lab coat.
Spill Cleanup Chemical splash goggles; heavy-duty chemical-resistant gloves; lab coat or chemical-resistant apron; respiratory protection may be required depending on spill size and ventilation[7].

The Core Principle: Waste Segregation

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or the formation of more hazardous substances. 2-Aminoindan-2-phosphonic acid hydrochloride waste must be collected in a dedicated container, clearly labeled, and stored away from incompatible materials.

WasteDisposalWorkflow cluster_characterization Waste Characterization cluster_protocol Disposal Protocol start Waste Generated (Containing 2-Aminoindan-2- phosphonic acid HCl) is_pure Pure/Expired Chemical? start->is_pure is_solid Contaminated Solid Waste? (Gloves, Paper) start->is_solid is_liquid Contaminated Liquid Waste? (Solutions, Rinsate) start->is_liquid is_container Empty Chemical Container? start->is_container proc_pure Contain in original or compatible, sealed container. Attach Hazardous Waste Tag. is_pure->proc_pure Yes proc_solid Collect in a dedicated, lined hazardous waste bin or double-bag. is_solid->proc_solid Yes proc_liquid Collect in a compatible, sealed aqueous acidic waste container. is_liquid->proc_liquid Yes proc_container Triple-rinse container. Collect rinsate as liquid waste. Deface label. is_container->proc_container Yes end_hazardous Store in Satellite Accumulation Area. Arrange EHS Pickup. proc_pure->end_hazardous proc_solid->end_hazardous proc_liquid->end_hazardous end_nonhaz Dispose of rinsed container as non-hazardous waste. proc_container->end_nonhaz

Sources

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